1-(4-Nitrobenzoyl)piperazine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(4-nitrophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-7-5-12-6-8-13)9-1-3-10(4-2-9)14(16)17/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQSQKKHPVVUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337813 | |
| Record name | 1-(4-Nitrobenzoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72141-41-4 | |
| Record name | 1-(4-Nitrobenzoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72141-41-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 1-(4-Nitrobenzoyl)piperazine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound. This compound serves as a valuable building block in medicinal chemistry and drug discovery, making a thorough understanding of its characteristics essential for researchers in the field.
Core Chemical Properties
This compound is a derivative of piperazine, a class of compounds widely recognized for their presence in biologically active molecules. The introduction of the 4-nitrobenzoyl group significantly influences the electronic and steric properties of the piperazine ring, making it a key intermediate for further chemical modifications.
| Property | Value | Source |
| CAS Number | 72141-41-4 | [1] |
| Molecular Formula | C₁₁H₁₃N₃O₃ | Calculated |
| Molecular Weight | 235.24 g/mol | [1] |
| IUPAC Name | (4-nitrophenyl)(piperazin-1-yl)methanone | N/A |
| InChI Key | HIQSQKKHPVVUEJ-UHFFFAOYSA-N | [1] |
Molecular Structure and Crystallography
The structure of this compound is characterized by a piperazine ring acylated at one of its nitrogen atoms with a 4-nitrobenzoyl group. The nitro group, being a strong electron-withdrawing substituent, plays a crucial role in the molecule's reactivity and potential biological activity.[1]
Crystallographic studies have shown that this compound crystallizes in the monoclinic system with the space group C2/c.[1] X-ray diffraction analysis confirms that in the solid state, the piperazine ring adopts a chair conformation.[1] The rotational conformation around the amide bond is a key structural feature.[1]
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
Spectroscopic Data
| Spectroscopic Data (for a related derivative) | |
| IR (KBr, cm⁻¹) | 3073, 2961, 1643, 1358, 1283[2][3] |
| ¹H-NMR (DMSO, 400 MHz) δ (ppm) | 2.68 (br s, 2H), 3.00 (br s, 2H), 3.50 (br s, 2H), 4.11 (br s, 2H), 5.13 (s, 1H), 7.39–7.44 (m, 4H), 7.62–7.64 (m, 4H), 7.94 (s, 5H), 13.36 (s, 1H)[2] |
Experimental Protocols
Synthesis of this compound
The most common method for synthesizing this compound is through the nucleophilic acyl substitution of piperazine with 4-nitrobenzoyl chloride.[1] The efficiency of this reaction is dependent on factors such as temperature, reaction time, and the purification method.[1]
A Representative Experimental Protocol:
-
Dissolution: Dissolve piperazine and triethylamine in chloroform.
-
Cooling: Cool the mixture to 0 °C.
-
Addition: Slowly add 4-nitrobenzoyl chloride to the cooled solution.
-
Reaction: Stir the reaction mixture for 2 hours at 0 °C, followed by an additional 2 hours at room temperature.[1]
-
Work-up: After the reaction is complete, the mixture is typically washed with water and the organic layer is separated.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Synthesis workflow for this compound.
Role in Medicinal Chemistry and Drug Discovery
N-acylated piperazine scaffolds are of significant interest in drug discovery due to their prevalence in a wide array of biologically active compounds, including those with anticancer, antifungal, and antibacterial properties.[1] The acylation of the piperazine ring can greatly impact a compound's biological activity and pharmacokinetic properties.[1] this compound serves as a key intermediate for synthesizing more complex molecules with potential pharmacological applications.[1] The nitro group can be a critical feature for biological activity or can be chemically modified, for example, through reduction to an amino group, to create further derivatives.[1]
Logical relationship of N-acylated piperazines in drug discovery.
References
An In-depth Technical Guide to the Synthesis of 1-(4-Nitrobenzoyl)piperazine: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-nitrobenzoyl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The document details the core synthetic pathways, reaction mechanisms, and experimental protocols. Quantitative data is summarized for comparative analysis, and key processes are visualized to facilitate understanding.
Core Synthesis Pathway: Acylation of Piperazine with 4-Nitrobenzoyl Chloride
The most common and direct method for synthesizing this compound is the nucleophilic acyl substitution of piperazine with 4-nitrobenzoyl chloride.[1] This reaction involves the attack of the nucleophilic secondary amine of the piperazine ring on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.
Reaction Mechanism
The synthesis proceeds via a classic nucleophilic acyl substitution mechanism, which involves a tetrahedral intermediate. The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms in piperazine attacks the carbonyl carbon of 4-nitrobenzoyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
-
Deprotonation: A base, such as triethylamine, removes the proton from the newly acylated nitrogen atom, yielding the final product, this compound, and triethylammonium chloride.
References
A Technical Guide to the Biological Activity of 1-(4-Nitrobenzoyl)piperazine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of 1-(4-nitrobenzoyl)piperazine and its derivatives. The piperazine scaffold is a privileged structure in medicinal chemistry, and its derivatization with a nitrobenzoyl group has yielded compounds with significant potential in various therapeutic areas, most notably oncology.
Synthesis and Chemical Profile
The core structure of this compound is typically synthesized via a nucleophilic acyl substitution reaction. This common and efficient method involves the acylation of piperazine with 4-nitrobenzoyl chloride.
General Synthesis of this compound
The primary synthesis route involves reacting piperazine with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine, in a suitable organic solvent like chloroform or dichloromethane.[1] The reaction is often initiated at a reduced temperature (0-5 °C) and then allowed to proceed at room temperature to ensure controlled reaction kinetics and maximize yield.[1]
Synthesis of N,N'-Disubstituted Derivatives
Many biologically active derivatives feature substitutions on both nitrogen atoms of the piperazine ring. For instance, a prominent series of anticancer compounds was synthesized by reacting 1-(4-chlorobenzhydryl)piperazine with various substituted benzoyl chlorides, including 4-nitrobenzoyl chloride, to yield 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.[1]
Biological Activities
Research has unveiled a broad spectrum of biological activities for this class of compounds, with anticancer effects being the most extensively studied. The presence of the electron-withdrawing nitro group on the benzoyl ring is often crucial for the observed potency.[1]
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines.[2][3]
Mechanism of Action: While not fully elucidated for all derivatives, the proposed anticancer mechanisms include the induction of apoptosis and the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair in rapidly proliferating cancer cells.[1] The planar nitrobenzoyl moiety may facilitate intercalation with DNA, contributing to this effect.
A key study evaluated a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine compounds (designated 5a-g), where compound 5e was the 4-nitro derivative. These compounds were tested against a large panel of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers.[3] The results showed significant, dose-dependent growth inhibition across multiple cell lines.[3] Related studies on this class of molecules reported IC50 values ranging from 0.31 to 120.52 µM against various breast cancer cell lines.[4]
Quantitative Cytotoxicity Data
The following table summarizes the reported cytotoxic activity for a representative this compound derivative and related analogs.
| Compound ID | R-Group (at position 4 of benzoyl ring) | Target Cancer Type | Activity Range (IC50) | Reference |
| 5e | -NO₂ | Breast, Liver, Colon, etc. | Significant growth inhibition at 2.5-40 µM | [3] |
| Analog Series | Various (-Cl, -F, -Br, etc.) | Breast Cancer (MCF7, BT20, etc.) | 0.31 – 120.52 µM | [4] |
Antimicrobial Activity
The piperazine scaffold is a component of numerous antimicrobial agents. Derivatives of this compound are also being explored for these properties. Studies on structurally related compounds indicate that electron-withdrawing groups, such as the nitro group, often enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[1]
Quantitative Antimicrobial Data
The table below presents Minimum Inhibitory Concentration (MIC) data for structurally related nitrophenylpiperazine derivatives.
| Derivative Structure | Pathogen | Activity (MIC) | Reference |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.0 µM | [2] |
| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.4 µM | [2] |
Other Potential Activities
-
Antiviral: Given that the piperazine heterocycle is present in several approved antiviral drugs, derivatives of this compound have been considered for potential antiviral applications, including against HIV-1.[1]
-
Central Nervous System (CNS): Some studies suggest that nitro-substituted piperazine derivatives may possess a higher binding affinity for serotonin receptors (e.g., 5-HT1A), indicating potential for development as anxiolytic or antidepressant agents.[1][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are protocols for key assays used to evaluate the biological activity of these compounds.
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is widely used to measure drug-induced cytotoxicity and cell proliferation.
Methodology:
-
Cell Plating: Cancer cells are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with the this compound derivatives at a range of concentrations (e.g., 2.5, 5, 10, 20, 40 µM) and incubated for a period of 72 hours.[3]
-
Fixation: After incubation, the cells are fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4 °C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and plates are incubated for 10-30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization and Measurement: The bound stain is solubilized with 10 mM Tris base solution, and the absorbance is read on a plate reader at approximately 510 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Protocol: Broth Microdilution MIC Assay
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Methodology:
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent like DMSO.
-
Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the compound are prepared in a liquid growth medium, such as Mueller-Hinton Broth (MHB).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Controls: Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Outlook
This compound and its derivatives represent a versatile and potent class of biologically active molecules. The research landscape is dominated by their significant anticancer activity, with several derivatives demonstrating low micromolar efficacy against a broad panel of human cancer cell lines. The established synthetic routes are robust, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
Future research should focus on elucidating the precise molecular targets and signaling pathways responsible for their anticancer effects. Furthermore, exploring their potential in antimicrobial and CNS-related therapies could open new avenues for drug development. Optimization of pharmacokinetic and toxicological profiles will be paramount for translating these promising compounds from the laboratory to clinical applications.
References
The Pharmacological Profile and Therapeutic Potential of 1-(4-Nitrobenzoyl)piperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant drugs. The introduction of a 4-nitrobenzoyl moiety to this versatile heterocycle yields 1-(4-Nitrobenzoyl)piperazine, a compound that has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, with a focus on its potential applications in oncology, neuropharmacology, and anti-inflammatory therapy. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes key cellular pathways and workflows to serve as a critical resource for researchers engaged in the exploration of this chemical scaffold for novel drug discovery.
Introduction
Piperazine and its derivatives are integral components in the design and development of a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anticancer, antipsychotic, anti-inflammatory, and antimicrobial properties. The N-acylated piperazine scaffold, in particular, offers a valuable platform for structure-activity relationship (SAR) studies, as modifications to the acyl group can significantly modulate the compound's interaction with biological targets.[1] The presence of a 4-nitrobenzoyl group in this compound introduces a potent electron-withdrawing feature, which can influence the molecule's electronic properties and its binding affinity to various receptors.[1] This guide aims to consolidate the current understanding of the pharmacological characteristics of this compound and its analogues, providing a foundation for future research and development.
Synthesis
The primary and most common method for synthesizing this compound is through the direct acylation of piperazine. This nucleophilic acyl substitution reaction typically involves reacting piperazine with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction is often carried out at a reduced temperature (0-5°C) initially and then allowed to proceed at room temperature.[2]
A general procedure for the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including a nitro-substituted analog, involves dissolving 1-(4-chlorobenzhydryl)piperazine in dry dichloromethane, cooling the solution, and then adding triethylamine. The respective benzoyl chloride is subsequently added, and the reaction mixture is stirred for several hours at room temperature.[2] Purification is typically achieved through column chromatography.[2]
Pharmacological Profile
The pharmacological profile of this compound and its derivatives has been explored across several therapeutic areas. While specific quantitative data for the parent compound is limited in the public domain, studies on closely related analogues provide significant insights into its potential activities.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of cancer cell lines.[1] The piperazine scaffold itself is a component of several approved anticancer agents.[1] The addition of the 4-nitrobenzoyl group is thought to potentially enhance anticancer activity, possibly through mechanisms such as DNA intercalation or the inhibition of topoisomerase enzymes, which are critical for cancer cell proliferation.[1]
A study focusing on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives investigated their cytotoxic activity against a panel of human cancer cell lines.[2] The nitro-substituted derivative, 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride (5e) , exhibited significant growth inhibitory activity.[2]
Table 1: Cytotoxicity (IC₅₀) of 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride (5e) Against Various Human Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HUH7 | Liver | 4.8 ± 0.2 |
| FOCUS | Liver | 5.2 ± 0.5 |
| MAHLAVU | Liver | 6.5 ± 0.8 |
| HEPG2 | Liver | 7.1 ± 0.4 |
| HEP3B | Liver | 8.3 ± 0.6 |
| MCF7 | Breast | 3.9 ± 0.3 |
| BT20 | Breast | 4.5 ± 0.2 |
| T47D | Breast | 5.1 ± 0.4 |
| CAMA-1 | Breast | 6.2 ± 0.7 |
| HCT-116 | Colon | 4.2 ± 0.3 |
| KATO-3 | Gastric | 9.5 ± 1.1 |
| MFE-296 | Endometrial | 7.8 ± 0.9 |
Data presented as mean ± standard deviation from triplicate experiments.
The mechanism of action for some piperazine derivatives may involve the induction of apoptosis.[1]
Neuropharmacological Potential
Arylpiperazine derivatives are well-known for their interactions with various neurotransmitter receptors in the central nervous system (CNS), particularly serotonin and dopamine receptors.[1] The electron-withdrawing nature of the nitro group in this compound is suggested to potentially increase its binding affinity for serotonin receptors, such as the 5-HT₁A receptor, due to enhanced dipole interactions.[1] Some 1,4-disubstituted aromatic piperazines have been identified as potent agonists for the 5-HT₁A receptor, a key target for antidepressant medications.[1] However, specific binding affinities (Ki values) and functional activities (EC₅₀/IC₅₀ values) for this compound at these receptors are not yet publicly available.
Anti-inflammatory and Analgesic Potential
Piperazine derivatives are also recognized for their potential as anti-inflammatory and analgesic agents.[1] Preclinical studies on compounds structurally related to this compound have demonstrated significant anti-inflammatory and antinociceptive effects in various models.[1]
Antimicrobial Activity
The piperazine nucleus is a common feature in many antimicrobial agents.[1] Studies on structurally related 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives have shown in vitro antimicrobial activity.[1] It has been observed that compounds with electron-withdrawing groups, such as a nitro group, often exhibit potent antibacterial activity.[1]
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from the methodology used to evaluate the cytotoxicity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.[2]
Objective: To determine the in vitro cytotoxicity of a compound against various cancer cell lines.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a positive control (e.g., Camptothecin) and incubate for 72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Air dry the plates and solubilize the bound stain with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Receptor Binding Assays (General Protocol)
While specific binding data for this compound is not available, the following represents a general workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor (e.g., serotonin, dopamine, or GABAA receptors).
Signaling Pathways
Given the potential interaction of this compound derivatives with G-protein coupled receptors (GPCRs) such as serotonin receptors, a plausible mechanism of action involves the modulation of downstream signaling cascades. The following diagram illustrates a generic GPCR signaling pathway that could be activated by a ligand binding to a Gq-coupled receptor, a common signaling mechanism for certain serotonin receptor subtypes.
References
The Versatile Scaffold: A Technical Guide to 1-(4-Nitrobenzoyl)piperazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3][4] Its unique structural and physicochemical properties, including its ability to modulate solubility and basicity, make it an attractive building block for the design of novel therapeutic agents.[3] Among the vast library of piperazine-containing compounds, 1-(4-nitrobenzoyl)piperazine serves as a particularly valuable starting material and a key structural motif. The presence of the nitro group, a strong electron-withdrawing substituent, significantly influences the molecule's electronic properties and can be a critical feature for biological activity or a versatile handle for further chemical modifications.[5] This guide provides an in-depth overview of the synthesis, pharmacological activities, and therapeutic potential of the this compound scaffold.
Synthesis of this compound and Its Derivatives
The primary synthetic route to this compound involves the direct acylation of piperazine.[5] This foundational structure offers two key points for diversification: the secondary amine on the piperazine ring and the nitro group on the benzoyl moiety.
General Synthetic Workflow
The synthesis of derivatives typically follows a multi-step process, beginning with the core synthesis and followed by diversification.
Caption: General synthetic workflow for this compound and its derivatives.
Experimental Protocols
Protocol 1: General Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [1][2]
This protocol describes a common method for N-acylation of a substituted piperazine, which is analogous to the synthesis of many derivatives of the core scaffold.
-
Reaction Setup: Dissolve 1-(4-chlorobenzhydryl)piperazine (1.98 mmol) in an appropriate organic solvent (e.g., dichloromethane).
-
Addition of Reagents: Add a suitable base (e.g., triethylamine) to the solution. Then, add the desired 4-substituted benzoyl chloride (in this case, 4-nitrobenzoyl chloride) (1.98 mmol) dropwise to the mixture while stirring.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for a specified time, monitoring the progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a hexane:ethyl acetate mixture as the eluent.[2]
-
Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified product in an organic solvent and bubble hydrogen chloride gas through the solution until precipitation is complete. Filter and dry the resulting solid.[2]
Pharmacological Activities
Derivatives of the this compound scaffold have been investigated for a wide range of biological activities, demonstrating its versatility in drug discovery.[5][6]
Anticancer Activity
The piperazine nucleus is a common feature in many anticancer agents.[2][5] The this compound scaffold has been incorporated into novel compounds evaluated for their cytotoxicity against various cancer cell lines.[1][2][5] For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including the nitro-substituted compound, were synthesized and showed significant cell growth inhibitory activity.[1][2] The mechanism of action for some piperazine derivatives may involve the induction of apoptosis.[5]
Caption: Workflow for in vitro cytotoxicity screening of synthesized compounds.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cells into 96-well microtiter plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a negative control (vehicle) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
| Compound ID | Substituent on Benzoyl Ring | Target Cell Line | Activity (IC50/GI50 in µM) | Reference |
| 23 | N/A (Vindoline conjugate) | Breast (MDA-MB-468) | 1.00 (GI50) | [7] |
| 25 | N/A (Vindoline conjugate) | Lung (HOP-92) | 1.35 (GI50) | [7] |
| BS230 | 4-Chloro | Breast (MCF7) | More cytotoxic than Doxorubicin | [8] |
| BS130 | 4-Chloro | Breast (MCF7) | More cytotoxic than Doxorubicin | [8] |
Note: Data is often presented for a series of related compounds where the this compound is part of a larger, more complex molecule.
Antimicrobial Activity
The piperazine scaffold is a component of many antimicrobial agents.[5] Derivatives incorporating this moiety have been tested against Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][9][10] The presence of electron-withdrawing groups, such as the nitro group, can contribute to potent antibacterial activity.[5]
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.[11]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) is also tested as a reference.[12]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Derivative | Pathogen | Activity (MIC in µM/µg/mL) | Reference |
| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 µM | [5] |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 µM | [5] |
| RL-308 | Shigella flexineri | 2 µg/mL | [11] |
| RL-308 | S. aureus | 4 µg/mL | [11] |
| RL-308 | MRSA | 16 µg/mL | [11] |
| Compound 3a | S. epidermidis | 4.88 µg/mL | [13] |
| Compound 3h | E. faecalis | Three times more active than Amikacin | [13] |
Central Nervous System (CNS) Activity
Piperazine derivatives are well-represented in drugs targeting the central nervous system.[14] While direct studies on this compound itself are limited, related structures are known to interact with neurotransmitter systems.[15] Some studies suggest that nitro-substituted piperazine derivatives may exhibit a higher binding affinity for serotonin receptors, such as the 5-HT1A receptor, potentially due to enhanced dipole interactions.[5] This suggests potential applications as antidepressants or anxiolytics.[15]
The interaction of piperazine derivatives with CNS receptors is a key area of investigation.
Caption: Logical relationship of a piperazine derivative interacting with a CNS target.
Conclusion and Future Perspectives
The this compound scaffold is a cornerstone in the synthesis of novel, biologically active compounds. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents, with emerging possibilities in the realm of CNS disorders. The synthetic tractability of the core structure allows for extensive structure-activity relationship (SAR) studies, guiding the design of next-generation therapeutics with enhanced potency and selectivity.[5] Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives, exploring novel therapeutic targets, and developing multi-target agents to address complex diseases like cancer and drug-resistant infections. The continued exploration of this versatile scaffold promises to yield new and effective clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 72141-41-4 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 11. ijcmas.com [ijcmas.com]
- 12. neuroquantology.com [neuroquantology.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Buy 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine [smolecule.com]
Spectroscopic Profile of 1-(4-Nitrobenzoyl)piperazine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 1-(4-Nitrobenzoyl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification, characterization, and quality control of this compound.
Core Spectroscopic Data
The following tables summarize the expected quantitative data for this compound based on analyses of related structures and spectroscopic principles.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.30 | Doublet | 2H | Aromatic (H-3, H-5) |
| ~7.60 | Doublet | 2H | Aromatic (H-2, H-6) |
| ~3.85 | Broad Singlet | 4H | Piperazine (H-2', H-6') |
| ~3.00 | Broad Singlet | 4H | Piperazine (H-3', H-5') |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | Carbonyl (C=O) |
| ~150.0 | Aromatic (C-4) |
| ~142.0 | Aromatic (C-1) |
| ~128.0 | Aromatic (C-2, C-6) |
| ~124.0 | Aromatic (C-3, C-5) |
| ~48.0 | Piperazine (C-2', C-6') |
| ~43.0 | Piperazine (C-3', C-5') |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1650 | Strong | C=O Stretch (Amide)[1] |
| ~1520 | Strong | Asymmetric NO₂ Stretch[1] |
| ~1345 | Strong | Symmetric NO₂ Stretch |
| ~1280 | Medium | C-N Stretch |
| ~3080 | Weak | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 235 | [M]⁺ (Molecular Ion) |
| 150 | [O₂NC₆H₄CO]⁺ |
| 85 | [C₄H₉N₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra involves the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup:
-
Place the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming.
-
-
¹H NMR Acquisition:
-
Set the spectral width to encompass the expected proton signals (typically 0-10 ppm).
-
Employ a standard single-pulse sequence.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon signals (typically 0-180 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Acquire a larger number of scans compared to ¹H NMR to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
High-quality IR spectra of solid this compound can be obtained using the KBr pellet method:
-
Sample Preparation:
-
Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Transfer the resulting fine powder into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for determining the molecular weight and fragmentation pattern of compounds like this compound.
-
Sample Introduction: Introduce a small amount of the sample, dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile), into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the separated ions, and plot the relative abundance of each ion against its m/z value to generate the mass spectrum.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
In Silico and Molecular Docking Studies of 1-(4-Nitrobenzoyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Nitrobenzoyl)piperazine and its derivatives represent a class of compounds with significant therapeutic potential, particularly in oncology. The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates.[1] The addition of a 4-nitrobenzoyl group can confer specific biological activities and provides a handle for further chemical modifications. This technical guide provides a comprehensive overview of the in silico and molecular docking studies of this compound, alongside relevant synthetic methodologies and anticancer activity data of closely related analogs. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering insights into the computational and experimental evaluation of this promising compound class.
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active molecules with diverse therapeutic applications, including anticancer, antifungal, antibacterial, and antiviral properties.[2][3] N-acylated piperazines, in particular, are of significant interest as the acyl group can modulate the compound's biological activity and pharmacokinetic profile.[2] this compound, featuring a strong electron-withdrawing nitro group, serves as a valuable building block for the synthesis of more complex pharmaceutical agents.[2] In silico and molecular docking studies are powerful computational tools used to predict the binding affinity and interaction of a ligand with its biological target, thereby guiding the rational design of more potent and selective drug candidates.[2][4] This guide will delve into the synthesis, potential anticancer activities, and computational analysis of this compound and its derivatives.
Synthesis and Characterization
The primary synthetic route to this compound and its derivatives is through the nucleophilic acyl substitution of piperazine with a substituted benzoyl chloride.[2][3]
General Synthesis Workflow
The synthesis of a representative derivative, 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt, is outlined below. This multi-step synthesis involves the reduction of a benzophenone, chlorination, and subsequent nucleophilic substitution with piperazine, followed by acylation.
Experimental Protocol: Synthesis of 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salt (5e)[3]
-
Synthesis of 1-(4-chlorobenzhydryl)piperazine (4):
-
4-Chlorobenzophenone is dissolved in a mixture of methanol and THF and cooled to 0 °C.
-
Sodium borohydride (NaBH4) is added, and the mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched with water, and the product is extracted with diethyl ether.
-
The resulting benzhydrol intermediate is treated with thionyl chloride to yield 4-chlorobenzhydryl chloride.
-
This chloride is then reacted with piperazine and anhydrous potassium carbonate in dimethylformamide (DMF) at 80 °C to produce 1-(4-chlorobenzhydryl)piperazine.
-
-
Synthesis of 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salt (5e):
-
A solution of 1-(4-chlorobenzhydryl)piperazine in dry dichloromethane is cooled to 0–5 °C.
-
Triethylamine is added, and the mixture is stirred for 10 minutes.
-
4-Nitrobenzoyl chloride is then added, and the reaction mixture is stirred for 5–6 hours at room temperature.
-
The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate.
-
The final product is purified by column chromatography.
-
In Silico and Molecular Docking Studies
While specific molecular docking studies for this compound are not extensively reported, research on similar piperazine derivatives provides a framework for potential targets and methodologies.[5][6]
Potential Therapeutic Targets and Rationale
Derivatives of piperazine have shown promise as anticancer agents by targeting various key proteins involved in cancer progression.[3][5] Potential targets for this compound could include:
-
Topoisomerase II (Topo II): An enzyme crucial for DNA replication and cell division. Inhibition of Topo II leads to DNA damage and apoptosis in cancer cells.[5]
-
eIF4A1: An ATP-dependent RNA helicase involved in the initiation of protein translation, which is often dysregulated in cancer.[7]
-
Tyrosine Kinases (e.g., EGFR): These enzymes play a critical role in cell signaling pathways that control cell growth and proliferation.[8]
Hypothetical Molecular Docking Workflow
A typical in silico workflow to investigate the interaction of this compound with a protein target is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 72141-41-4 | Benchchem [benchchem.com]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Dynamics Simulations Identify Tractable Lead-like Phenyl-Piperazine Scaffolds as eIF4A1 ATP-competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Applications of 1-(4-Nitrobenzoyl)piperazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Nitrobenzoyl)piperazine is a key chemical intermediate recognized for its foundational role in the synthesis of diverse, pharmacologically active compounds. The inherent structural features of the piperazine ring, combined with the electronic properties of the 4-nitrobenzoyl group, make this molecule a versatile scaffold in drug discovery.[1] Derivatives stemming from this core structure have demonstrated a wide spectrum of biological activities, including significant anticancer and antimicrobial properties.[1] This technical guide provides a comprehensive review of the synthesis, applications, and biological evaluation of this compound and its analogues, offering detailed experimental protocols and quantitative data to support researchers in the field of medicinal chemistry.
Introduction
The piperazine heterocycle is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents.[2] Its presence in a molecular structure often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. When acylated with a 4-nitrobenzoyl group, the resulting compound, this compound, becomes a valuable building block for several reasons.[1] The second nitrogen atom of the piperazine ring remains available for further substitution, allowing for the systematic exploration of structure-activity relationships (SAR).[1] Furthermore, the nitro group is a strong electron-withdrawing moiety that can be chemically reduced to an amino group, providing another site for molecular elaboration.[1] Research has primarily focused on leveraging this scaffold to develop novel agents for oncology and infectious diseases.[1]
Synthesis and Characterization
The most common and efficient method for preparing this compound is the direct nucleophilic acyl substitution of piperazine with 4-nitrobenzoyl chloride.[1] The reaction is typically performed in a suitable solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
General Synthesis Workflow
The synthesis is a straightforward acylation reaction. Key parameters such as temperature, reaction time, and purification method are optimized to maximize yield and purity.[1]
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound is as a scaffold for creating libraries of novel compounds for biological screening.[1] By modifying the core structure, researchers can develop derivatives with enhanced potency and selectivity for various biological targets.[1]
Anticancer Activity
The piperazine nucleus is a component of several anticancer agents.[1] Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.[1][2] One study synthesized a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including the 4-nitro substituted compound (5e), and tested their growth inhibitory effects.[2]
The general strategy involves using the this compound core and adding different substituents to the second piperazine nitrogen to explore how these changes affect biological activity.
Table 1: Growth Inhibitory (GI₅₀) Activity of a this compound Derivative
Compound 5e: 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride
| Cell Line | Cancer Type | GI₅₀ (µM) |
|---|---|---|
| T47D | Breast | 0.31 |
Data sourced from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.[2]
Antimicrobial and Antitubercular Activity
Piperazine derivatives are well-known for their antimicrobial properties. While specific data for the parent this compound is limited, structurally related compounds have shown promising activity. For instance, a study on benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids demonstrated in vitro activity against Mycobacterium tuberculosis (Mtb).[3] Another piperazine-containing benzothiazinone analogue, TZY-5-84, showed potent activity against Mtb H37Rv with MIC values lower than standard drugs like isoniazid (INH) and rifampicin (RFP).[4]
Table 2: In Vitro Antitubercular Activity of Related Piperazine Derivatives
| Compound Class | M. tuberculosis Strain | MIC Range (µg/mL) | Reference |
| 2,4-Dinitrobenzenesulfonamide Derivatives | H37Rv | 0.78 to >25 | [3] |
| Piperazine-containing Benzothiazinone (TZY-5-84) | H37Rv | 0.014 to 0.015 (mg/L) | [4] |
Experimental Protocols
Synthesis of this compound
This protocol is a representative example based on established methodologies.[1][2]
-
Preparation: Dissolve piperazine (1.0 eq) and a base such as triethylamine (1.1 eq) in a suitable anhydrous solvent (e.g., chloroform or DCM) in a round-bottom flask.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in the same solvent to the cooled piperazine mixture dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture with water and saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.
Cytotoxicity Screening: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to measure drug-induced cytotoxicity by quantifying total cellular protein.[5][6][7]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) and incubate for a specified period (typically 48-72 hours).[6]
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4 °C for 1 hour to fix the cells.[6]
-
Washing: Remove the supernatant and wash the wells five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.[6]
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[6]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[5]
-
Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]
-
Absorbance Measurement: Measure the optical density (OD) at approximately 510-540 nm using a microplate reader.[5][7] The amount of bound dye is proportional to the number of viable cells.
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9] The broth microdilution method is commonly used.[3][10][11]
-
Preparation of Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a two-fold serial dilution in a 96-well microtiter plate using Mueller-Hinton broth.[10]
-
Preparation of Inoculum: Suspend 3-5 isolated colonies of the test organism (e.g., S. aureus or E. coli) in sterile saline or broth. Adjust the suspension to a turbidity equivalent to the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[9] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 35-37 °C for 16-20 hours.[9][10]
-
Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9][10]
Conclusion
This compound stands out as a highly valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the dual reactivity offered by the piperazine nitrogen and the reducible nitro group provide a robust platform for generating diverse chemical libraries. The demonstrated success of its derivatives, particularly in the development of potential anticancer and antimicrobial agents, underscores its importance. Future research can continue to exploit this scaffold to design novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, addressing unmet needs in oncology and infectious disease treatment.
References
- 1. This compound | 72141-41-4 | Benchchem [benchchem.com]
- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Minimal Inhibitory Concentration (MIC) [protocols.io]
The Synthesis of 1-(4-Nitrobenzoyl)piperazine: A Technical Guide
An In-depth Whitepaper on the Discovery, History, and Synthesis of a Key Pharmaceutical Intermediate
Abstract
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique physicochemical properties, including its ability to improve aqueous solubility and modulate pharmacokinetic profiles, have made it a staple for drug development professionals. This technical guide focuses on a critical derivative, 1-(4-Nitrobenzoyl)piperazine, a versatile building block used in the synthesis of a wide array of pharmacologically active molecules. We provide a comprehensive overview of its synthesis, including detailed experimental protocols, quantitative data, and a historical perspective on its role in drug discovery.
Introduction: The Significance of the Piperazine Scaffold
The piperazine heterocycle is a six-membered ring containing two nitrogen atoms at opposite positions. This structure is a key component in a multitude of blockbuster drugs, including the anticancer agent Imatinib (Gleevec) and the erectile dysfunction medication Sildenafil (Viagra).[1] The two nitrogen atoms enhance the pharmacokinetic properties of drug candidates by serving as hydrogen bond donors and acceptors, which can increase water solubility and bioavailability.[2] Consequently, piperazine derivatives are integral to compounds with a vast therapeutic spectrum, including antidepressant, anticancer, antiviral, and antifungal properties.[3]
This compound serves as a crucial intermediate in this landscape. The molecule combines the favorable piperazine core with a 4-nitrobenzoyl group. This group not only influences the electronic properties of the molecule but also provides a synthetic handle for further chemical modifications, such as the reduction of the nitro group to an amine, enabling the creation of diverse compound libraries.[4]
Historical Context
While a singular, seminal "discovery" of this compound is not prominent in the literature, its synthesis is a classic and straightforward application of a fundamental organic reaction: the N-acylation of a secondary amine. The methods for its creation emerged from the well-established body of work on amide bond formation developed over the 20th century.
The history of this compound is therefore intrinsically linked to the rise of the piperazine scaffold in medicinal chemistry. As researchers began recognizing the value of the piperazine moiety in the mid-20th century for applications ranging from anthelmintics to central nervous system agents, the need for reliable methods to create diverse derivatives grew.[5][6] The acylation of piperazine with various benzoyl chlorides, including the 4-nitro substituted variant, became a routine and efficient method for generating intermediates for structure-activity relationship (SAR) studies in countless drug discovery programs.
Core Synthesis Pathway and Mechanism
The principal and most widely employed method for synthesizing this compound is the direct N-acylation of piperazine with 4-nitrobenzoyl chloride. This reaction is a nucleophilic acyl substitution, where the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
The reaction mechanism proceeds in several steps. The nucleophilic nitrogen of piperazine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, typically a tertiary amine like triethylamine, is required to neutralize the hydrogen chloride byproduct and deprotonate the piperazine nitrogen to yield the final product.
Experimental Protocols
Synthesis of Precursor: 4-Nitrobenzoyl Chloride
The acylating agent is readily prepared from commercially available 4-nitrobenzoic acid.
Procedure:
-
In a round-bottomed flask equipped to handle gas evolution, mix 4-nitrobenzoic acid (1.0 eq) and phosphorus pentachloride (1.0 eq).
-
Heat the mixture on a water bath, with occasional shaking. The reaction will begin with a vigorous evolution of hydrogen chloride gas.
-
Continue heating until the reaction is complete, and a homogeneous yellow liquid is formed (typically 15-30 minutes after the reaction starts).
-
Transfer the mixture to a Claisen flask for distillation. First, remove the phosphorus oxychloride byproduct by distillation at atmospheric pressure, heating the oil bath to 200–220 °C.
-
Distill the remaining liquid under reduced pressure (b.p. 155 °C / 20 mmHg). The distillate solidifies into a yellow crystalline mass.
-
The product can be further purified by recrystallization from carbon tetrachloride to yield fine yellow needles.
Synthesis of this compound
The following protocol is adapted from a reported synthesis by Waszkielewicz et al. (2019).
Materials:
-
Piperazine (2.0 eq)
-
4-Nitrobenzoyl chloride (1.0 eq)
-
Triethylamine (TEA) (1.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottomed flask, dissolve piperazine (2.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Add the solution of 4-nitrobenzoyl chloride dropwise to the cold piperazine solution over 15-20 minutes.
-
After the addition is complete, add triethylamine (1.0 eq) to the reaction mixture.
-
Allow the mixture to warm to room temperature and continue stirring for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the pure compound.
Quantitative and Characterization Data
The following tables summarize the key quantitative and spectroscopic data for this compound.
Table 1: Physical and Reaction Data
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₁H₁₃N₃O₃ | N/A |
| Molecular Weight | 235.24 g/mol | N/A |
| Appearance | Yellow Solid | Waszkielewicz et al., 2019 |
| Yield | 94% | Waszkielewicz et al., 2019 |
| Melting Point (°C) | 140-141 | Waszkielewicz et al., 2019 |
| Rƒ Value | 0.43 (DCM/MeOH, 20:1) | Waszkielewicz et al., 2019 |
Table 2: Spectroscopic Characterization Data
| Technique | Data | Reference |
|---|---|---|
| IR (KBr, cm⁻¹) | 3303 (N-H), 1629 (C=O), 1515, 1347 (NO₂) | Waszkielewicz et al., 2019 |
| ¹H-NMR (400 MHz, CDCl₃, δ ppm) | 8.28 (d, J=8.8 Hz, 2H, Ar-H), 7.58 (d, J=8.8 Hz, 2H, Ar-H), 3.82 (br s, 2H, piperazine-H), 3.59 (br s, 2H, piperazine-H), 2.99 (t, J=5.0 Hz, 4H, piperazine-H), 1.90 (s, 1H, NH) | Waszkielewicz et al., 2019 |
| ¹³C-NMR (100 MHz, CDCl₃, δ ppm) | 168.86, 149.23, 142.30, 128.23, 124.08, 48.90, 44.50, 43.83, 41.83 | Waszkielewicz et al., 2019 |
| MS (ESI, m/z) | 236.1 [M+H]⁺ | Waszkielewicz et al., 2019 |
Conclusion
This compound is a foundational building block in modern drug discovery, synthesized through a robust and high-yielding acylation reaction. Its historical and continued importance is tied to the proven success of the piperazine scaffold in improving the therapeutic potential of drug candidates. The detailed protocols and comprehensive characterization data provided in this guide serve as a valuable resource for researchers and scientists, enabling the reliable synthesis and application of this versatile intermediate in the development of novel pharmacologically active compounds.
References
- 1. (4-Methylpiperazin-1-yl)(4-nitrophenyl)Methanone synthesis - chemicalbook [chemicalbook.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(4-Nitrobenzoyl)piperazine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1-(4-nitrobenzoyl)piperazine from 4-nitrobenzoyl chloride and piperazine. The primary synthesis route is a nucleophilic acyl substitution reaction. This application note includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.
Reaction Principle
The synthesis of this compound is achieved through the acylation of piperazine with 4-nitrobenzoyl chloride.[1] This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base, typically triethylamine, is used to neutralize the hydrochloric acid byproduct formed during the reaction. The reaction is generally performed in a chlorinated solvent like chloroform or dichloromethane.[1]
Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Piperazine
-
4-Nitrobenzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
Spectroscopic instruments (IR, NMR)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acid Chloride: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled piperazine solution over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[2] Alternatively, recrystallization from a suitable solvent like ethyl acetate can be employed to yield the pure product.[3]
-
Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its derivatives.
| Parameter | Value | Reference |
| Yield | 73-90% (for derivatives) | [2] |
| Melting Point | 75 °C (for 4-nitrobenzoyl chloride) | [4] |
| Boiling Point | 155 °C at 20 hPa (for 4-nitrobenzoyl chloride) | [4] |
| IR (KBr, cm⁻¹) of a derivative | 3073, 2961, 1643, 1358, 1283 | [2][5] |
| ¹H-NMR (DMSO, 400 MHz) of a derivative | δ 2.68, 3.00, 3.50, 4.11 (piperazine protons), 5.13 (-CH), 7.39-7.44, 7.62-7.64, 7.94 (aromatic protons), 13.36 (NH) | [2][5] |
Note: Spectroscopic data provided is for a derivative, 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt, as detailed data for the specific target molecule was not available in the search results.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound | 72141-41-4 | Benchchem [benchchem.com]
- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Nitrobenzoyl chloride for synthesis 122-04-3 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
Application Note: Protocol for the Acylation of Piperazine with 4-Nitrobenzoyl Chloride
Abstract
This application note provides a detailed protocol for the synthesis of N-(4-nitrobenzoyl)piperazine through the acylation of piperazine with 4-nitrobenzoyl chloride. This reaction is a fundamental example of nucleophilic acyl substitution and is a common transformation in medicinal chemistry and drug development for the creation of diverse molecular scaffolds. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification.
Introduction
Piperazine and its derivatives are significant pharmacophores found in a wide array of biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial.[1][2] The acylation of the piperazine ring is a key synthetic strategy to modulate the pharmacokinetic and pharmacodynamic properties of these molecules.[3] The reaction of piperazine with 4-nitrobenzoyl chloride is a robust method to introduce a 4-nitrobenzoyl moiety, which can serve as a crucial building block for further functionalization, such as the reduction of the nitro group to an amine.[3] This document presents a standardized and reproducible protocol for this synthesis.
Reaction Scheme
The core of this protocol is the nucleophilic acyl substitution reaction between piperazine and 4-nitrobenzoyl chloride. The reaction proceeds by the nucleophilic attack of one of the secondary amine nitrogens of piperazine on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. A base, such as triethylamine, is used to quench the hydrogen chloride byproduct generated during the reaction.
Reaction: Piperazine + 4-Nitrobenzoyl Chloride → N-(4-nitrobenzoyl)piperazine
Quantitative Data Summary
The following table summarizes the typical reagents and conditions for the acylation of piperazine.
| Parameter | Value/Condition | Source |
| Reactants | ||
| Piperazine | 1.0 equivalent | [3] |
| 4-Nitrobenzoyl Chloride | 1.0 - 1.1 equivalents | [4][5] |
| Base | ||
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 1.5 - 3.0 equivalents | [3][4][5][6] |
| Solvent | Anhydrous Dichloromethane (DCM) or Chloroform | [3][4][5][6] |
| Temperature | 0 °C to Room Temperature | [3][4][5] |
| Reaction Time | 4 - 24 hours | [3][5] |
| Typical Yield | Good to High (specific percentages vary based on scale and purification) | [4] |
Experimental Protocol
Materials:
-
Piperazine
-
4-Nitrobenzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber, UV lamp)
-
Column chromatography setup (silica gel, appropriate eluent system)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.[3][5]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.[3][4]
-
Addition of Acylating Agent: Dissolve 4-nitrobenzoyl chloride (1.1 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred piperazine solution over 10-15 minutes, maintaining the temperature at 0 °C.[5]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours.[5]
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(4-nitrobenzoyl)piperazine.
-
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of N-(4-nitrobenzoyl)piperazine.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
4-Nitrobenzoyl chloride is corrosive and moisture-sensitive; handle with care.
-
Dichloromethane and chloroform are volatile and harmful; avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid.
Conclusion
This protocol details a reliable and scalable method for the acylation of piperazine with 4-nitrobenzoyl chloride. The resulting product, N-(4-nitrobenzoyl)piperazine, is a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development. The provided workflow and quantitative data serve as a valuable resource for researchers in the field.
References
- 1. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]
- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. iris.unipa.it [iris.unipa.it]
Application Notes and Protocols for 1-(4-Nitrobenzoyl)piperazine in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its derivatives have demonstrated a wide range of biological activities, including significant potential as anticancer agents. 1-(4-Nitrobenzoyl)piperazine serves as a versatile starting material for the synthesis of novel anticancer drug candidates. The presence of the nitro group and the piperazine ring offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Derivatives of this compound have shown potent cytotoxic effects against a variety of cancer cell lines.[1][2] Mechanistic studies suggest that these compounds can induce cancer cell death through the activation of apoptosis and may also influence cell cycle progression.[2][3] The proposed mechanisms of action include the induction of the intrinsic apoptotic pathway and potential interactions with crucial cellular targets like topoisomerase enzymes and microtubules.[1][3]
These application notes provide a comprehensive overview of the use of this compound in the development of anticancer agents, including detailed protocols for the synthesis of its derivatives and for the evaluation of their cytotoxic activity. Furthermore, this document summarizes the available quantitative data on the efficacy of these compounds and visualizes the key experimental workflows and putative signaling pathways.
Data Presentation: Cytotoxicity of this compound Derivatives
The following tables summarize the 50% growth inhibition (GI50) values for a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including the nitro-substituted compound (5e), against a panel of human cancer cell lines.[4][5]
Table 1: GI50 Values (µM) of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives in Liver and Breast Cancer Cell Lines [4][5]
| Compound | R | HUH7 (Liver) | FOCUS (Liver) | MAHLAVU (Liver) | HEPG2 (Liver) | HEP3B (Liver) | MCF7 (Breast) | BT20 (Breast) | T47D (Breast) | CAMA-1 (Breast) |
| 5a | Cl | 4.64 | 4.15 | 11.23 | 11.75 | 11.08 | 5.58 | 1.91 | 1.67 | 10.70 |
| 5b | F | 6.70 | 6.45 | 13.90 | 14.80 | 13.90 | 6.10 | 2.50 | 2.30 | 12.80 |
| 5c | OCH3 | 12.60 | 11.80 | 10.80 | 10.80 | 10.90 | 4.50 | 0.44 | 0.85 | 1.22 |
| 5d | Br | 5.20 | 4.80 | 12.50 | 13.20 | 12.50 | 6.00 | 2.10 | 1.90 | 11.50 |
| 5e | NO2 | 8.20 | 7.80 | 15.20 | 16.00 | 15.20 | 6.80 | 2.90 | 0.31 | 13.50 |
| 5f | Ph | 10.50 | 9.80 | 18.50 | 19.20 | 18.50 | 7.50 | 3.50 | 2.80 | 15.80 |
| 5g | 2,4-di F | 9.50 | 8.80 | 7.00 | 7.50 | 7.20 | 6.50 | 2.80 | 2.50 | 14.20 |
Table 2: GI50 Values (µM) of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives in Colon, Gastric, and Endometrial Cancer Cell Lines [4][5]
| Compound | R | HCT-116 (Colon) | KATO-3 (Gastric) | MFE-296 (Endometrial) |
| 5a | Cl | 8.23 | 12.83 | 11.95 |
| 5b | F | 9.50 | 14.20 | 13.50 |
| 5c | OCH3 | 6.18 | 10.07 | 9.73 |
| 5d | Br | 8.80 | 13.50 | 12.80 |
| 5e | NO2 | 10.20 | 15.50 | 14.80 |
| 5f | Ph | 12.50 | 17.80 | 16.50 |
| 5g | 2,4-di F | 11.50 | 16.20 | 15.50 |
Experimental Protocols
Synthesis of 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine (Compound 5e)
This protocol describes a general method for the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.[2]
Materials:
-
1-(4-chlorobenzhydryl)piperazine
-
4-nitrobenzoyl chloride
-
Triethylamine
-
Dry dichloromethane (DCM)
-
Ethyl acetate
-
Water
-
Hexane
-
Silica gel for column chromatography
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-(4-chlorobenzhydryl)piperazine (1.98 mmol) in dry dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add triethylamine (5.94 mmol) to the cold reaction mixture and stir for 10 minutes.
-
Add 4-nitrobenzoyl chloride (1.98 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 5-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in water and extract with ethyl acetate.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (8:2) eluent.[2]
-
The final product can be converted to its hydrochloride salt by bubbling hydrogen chloride gas through a solution of the purified compound.[2]
Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the compound dilutions to the respective wells and incubate for a further 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4 °C for 1 hour.
-
Washing: Wash the plates four times by submerging them in slow-running tap water and gently tapping on a paper towel to remove excess water. Allow the plates to air-dry completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and shake on an orbital shaker for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value from the dose-response curve.
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Plating and Compound Treatment: Follow steps 1 and 2 of the SRB assay protocol.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37 °C for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization of Formazan: Add 150 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.
Visualizations
Experimental Workflow for Anticancer Agent Development
The following diagram illustrates a typical workflow for the development of anticancer agents based on the this compound scaffold.
Caption: A typical workflow for anticancer drug development.
Putative Signaling Pathway for Apoptosis Induction
The diagram below illustrates the proposed intrinsic (mitochondrial) pathway of apoptosis that may be induced by this compound derivatives in cancer cells.
Caption: Proposed intrinsic apoptosis pathway.
Logical Relationship for Cell Cycle Arrest
This diagram shows the logical steps leading to cell cycle arrest, a potential mechanism of action for some piperazine derivatives.
Caption: Logical steps to G2/M cell cycle arrest.
References
- 1. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of 1-(4-Nitrobenzoyl)piperazine in Antiviral Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antiviral efficacy.[1][2] Derivatives of piperazine have shown promise against a variety of viral pathogens, such as Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses, Influenza virus, Chikungunya virus, and Zika virus.[1][3][4][5] The compound 1-(4-Nitrobenzoyl)piperazine serves as a key intermediate and a versatile building block in the synthesis of novel antiviral candidates. The presence of the nitro group, a strong electron-withdrawing substituent, can significantly influence the molecule's electronic properties and offers a handle for further chemical modifications, such as reduction to an amino group, enabling the exploration of diverse chemical space.[6] This document provides an overview of the potential applications of this compound in antiviral drug discovery and detailed protocols for the synthesis of its derivatives and their subsequent biological evaluation.
Rationale for Use in Antiviral Drug Discovery
While direct antiviral data for this compound is not extensively documented in publicly available literature, its utility in antiviral research can be inferred from the activities of structurally related compounds. The core hypothesis is that the this compound scaffold can be elaborated to generate derivatives with potent antiviral activities. The rationale is built upon the following points:
-
Established Antiviral Activity of Piperazine Derivatives: The piperazine ring is a common feature in many antiviral agents.[1] It often serves as a linker or a core scaffold that can be functionalized to interact with various viral targets.
-
Role of the Nitrobenzoyl Moiety: The nitroaromatic group is present in various biologically active molecules. In the context of antiviral research, it can contribute to the binding affinity of the molecule to its target and can be a precursor for the synthesis of other functional groups.
-
Synthetic Tractability: this compound is readily synthesized and provides a reactive handle for further chemical modifications at the second nitrogen of the piperazine ring, allowing for the creation of diverse libraries of compounds for screening.[6]
Experimental Data Summary
The following tables summarize representative data for antiviral and cytotoxic activities of various piperazine derivatives, illustrating the potential for this class of compounds. It is important to note that these are examples from the broader class of piperazine-containing molecules and not direct data for this compound itself.
Table 1: Antiviral Activity of Selected Piperazine Derivatives
| Compound Class | Target Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Diarylpyrimidine-piperazine | HIV-1 | MT-4 cells | 0.0014 | 10.15 | 7250 | [7] |
| Indole-piperazine | HIV-1 | In vitro | 0.0000058 | 29 | 5000 | [1] |
| 1-Aryl-4-arylmethylpiperazine | Zika Virus | RT-qPCR | Low µM | > Low µM | - | [4] |
| Pyranopyridine-piperazine | Hepatitis B Virus | Virion Production | - | - | - | [3] |
| Diarylpyrimidine-piperazine | HIV-1 (F227L/V106A) | MT-4 cells | - | - | - | [7] |
Table 2: Cytotoxicity Data of a Representative Nitro-Substituted Piperazine Derivative
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver Cancer) | SRB Assay | 5-10 | [3] |
| 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HCT-116 (Colon Cancer) | SRB Assay | 5-10 | [3] |
| 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine | MCF7 (Breast Cancer) | SRB Assay | 5-10 | [3] |
Experimental Protocols
The following are detailed methodologies for the synthesis of derivatives from this compound and their subsequent antiviral and cytotoxicity evaluation.
Protocol 1: Synthesis of N-Substituted Derivatives of this compound
This protocol describes a general method for the N-alkylation or N-arylation of this compound to generate a library of derivatives.
Materials:
-
This compound
-
Alkyl or aryl halide (e.g., benzyl bromide, 2-chloropyridine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in ACN or DMF, add K₂CO₃ (2.0 eq) or TEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-substituted derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Antiviral Assay (Plaque Reduction Assay)
This protocol provides a general method to evaluate the antiviral activity of synthesized compounds against a plaque-forming virus.
Materials:
-
Vero cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer (e.g., Chikungunya virus, Zika virus)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
Overlay medium (e.g., MEM with 2% FBS and 1% carboxymethylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed Vero cells in 24-well plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in infection medium (e.g., DMEM with 2% FBS).
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units per well) for 1 hour at 37 °C.
-
After the adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of the test compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates at 37 °C in a CO₂ incubator for a period sufficient for plaque formation (e.g., 2-4 days, depending on the virus).
-
After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.
-
Wash the plates with water to remove excess stain and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the compound concentration and using a dose-response curve fitting software.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxicity of the synthesized compounds.
Materials:
-
Vero cells (or the same cell line used in the antiviral assay)
-
Complete growth medium
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium and add the medium containing the different concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a cell control (medium only).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 2-4 days).
-
After incubation, add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer or DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and using a dose-response curve fitting software.
Visualizations
The following diagrams illustrate key conceptual frameworks and workflows in the application of this compound for antiviral drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and antiviral activity of 1-aryl-4-arylmethylpiperazine derivatives as Zika virus inhibitors with broad antiviral spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of 1-(4-Nitrobenzoyl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antimicrobial and antifungal properties of 1-(4-Nitrobenzoyl)piperazine derivatives. This document outlines detailed protocols for standard assays, data presentation guidelines, and visual representations of experimental workflows.
Introduction
Piperazine and its derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including antimicrobial, antifungal, anticancer, and antiviral properties. The incorporation of a 4-nitrobenzoyl moiety to the piperazine scaffold can significantly influence its biological activity, making derivatives of this compound promising candidates for novel antimicrobial and antifungal agents. Accurate and standardized evaluation of their efficacy is crucial for further drug development.
This document details the protocols for two standard in vitro assays: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion (Kirby-Bauer) assay for assessing the zone of inhibition.
Data Presentation
Quantitative data from antimicrobial and antifungal assays should be presented in a clear and structured format to facilitate comparison and analysis. The following tables provide examples of how to summarize MIC values and zones of inhibition for a series of hypothetical this compound derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Candida albicans (µg/mL) | |
| Derivative 1 | 16 | 32 | 64 |
| Derivative 2 | 8 | 16 | 32 |
| Derivative 3 | 32 | 64 | >128 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Zone of Inhibition of this compound Derivatives (50 µ g/disk )
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (mm) | Escherichia coli (mm) | Candida albicans (mm) | |
| Derivative 1 | 14 | 10 | 8 |
| Derivative 2 | 18 | 15 | 12 |
| Derivative 3 | 10 | 7 | 6 |
| Ciprofloxacin (Control) | 25 | 30 | N/A |
| Fluconazole (Control) | N/A | N/A | 22 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]
Materials:
-
Test compounds (this compound derivatives)
-
Standard control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[1]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Compound Preparation:
-
Dissolve the test compounds and control antibiotics in DMSO to create a stock solution (e.g., 10 mg/mL).[2]
-
Prepare serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well microplate.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies into a tube with sterile saline.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microplate with the prepared microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[2]
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.[1]
-
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay
This assay assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of inhibition around a disk impregnated with the agent.
Materials:
-
Test compounds (this compound derivatives)
-
Standard control antibiotic disks
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Test Disks:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO).
-
Impregnate sterile paper disks with a known amount of the compound solution (e.g., 50 µ g/disk ).
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension with a turbidity matching the 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Evenly swab the entire surface of an MHA plate to create a uniform lawn of the microorganism.
-
-
Disk Placement and Incubation:
-
Using sterile forceps, place the prepared test disks and control antibiotic disks on the surface of the inoculated MHA plate, ensuring they are evenly spaced.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters (mm) using a ruler or calipers.
-
Visualized Experimental Workflows
Caption: Workflow for MIC Determination via Broth Microdilution.
Caption: Workflow for Agar Disk Diffusion (Kirby-Bauer) Assay.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for novel this compound derivatives requires specific investigation, piperazine-containing compounds have been reported to exert their antimicrobial effects through various mechanisms. A generalized diagram of potential antimicrobial targets is provided below. Further studies, such as enzyme inhibition assays or molecular docking, would be necessary to elucidate the specific signaling pathways affected by these derivatives.
Caption: Potential Antimicrobial Mechanisms of Action.
References
Characterization of 1-(4-Nitrobenzoyl)piperazine: Application Notes and Protocols for HPLC and TLC Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the characterization of 1-(4-Nitrobenzoyl)piperazine using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These methods are crucial for determining the purity, identity, and stability of this compound in research and drug development settings.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation, quantification, and purification of this compound. The presence of the nitrobenzoyl chromophore allows for straightforward detection using UV-Vis spectroscopy. A reverse-phase method is typically employed, separating compounds based on their hydrophobicity.
Experimental Protocol: Reverse-Phase HPLC
Objective: To determine the purity of a this compound sample and quantify the main component.
Instrumentation:
-
HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (reagent grade)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile to water.
-
Acidify the aqueous portion of the mobile phase with 0.1% phosphoric acid to improve peak shape and reproducibility.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to a final concentration within the range of the calibration curve (e.g., 100 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% Phosphoric Acid in the aqueous phase.[1][2][3]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (due to the nitroaromatic chromophore).[5]
-
Run Time: Sufficient to allow for the elution of all components, typically 10-15 minutes.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the purity of the sample by determining the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Data Presentation: HPLC
| Parameter | Typical Value |
| Retention Time (tR) | 5 - 8 minutes |
| Purity (by area %) | > 98% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.5 µg/mL |
Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, identifying fractions from column chromatography, and assessing sample purity against a reference standard.
Experimental Protocol: Normal-Phase TLC
Objective: To qualitatively assess the purity of a this compound sample and determine its retention factor (Rf).
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Reagents:
-
Ethyl acetate (analytical grade)
-
Hexane (analytical grade)
-
Methanol (analytical grade)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the this compound reference standard and the sample in a volatile solvent like methanol or ethyl acetate to a concentration of approximately 1-2 mg/mL.
-
-
TLC Plate Preparation:
-
Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.
-
Mark the spotting points along the baseline.
-
-
Spotting:
-
Using a capillary tube, spot a small amount of the standard and sample solutions onto their respective marked points on the baseline.
-
Allow the solvent to evaporate completely between applications to keep the spots small.
-
-
Development:
-
Prepare the mobile phase. A common solvent system for compounds of intermediate polarity is a mixture of a nonpolar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., in a 1:1 or 2:1 ratio).
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Close the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. The this compound will appear as a dark spot against the fluorescent background.
-
Circle the spots with a pencil.
-
Calculate the Retention Factor (Rf) for the standard and the sample spots using the following formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Compare the Rf value and the appearance of the sample spot to the reference standard to assess purity. The presence of additional spots in the sample lane indicates impurities.
-
Data Presentation: TLC
| Parameter | Typical Value |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |
| Retention Factor (Rf) | 0.4 - 0.6 |
| Visualization | UV light at 254 nm |
Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using HPLC and TLC.
Caption: Workflow for HPLC and TLC characterization.
References
- 1. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. jocpr.com [jocpr.com]
- 5. epa.gov [epa.gov]
X-ray crystallography protocol for 1-(4-Nitrobenzoyl)piperazine crystals
An X-ray crystallography protocol for analyzing 1-(4-Nitrobenzoyl)piperazine crystals is presented for researchers, scientists, and professionals in drug development. This document provides detailed methodologies for crystallization, data collection, and structure refinement, with quantitative data summarized in structured tables. A complete experimental workflow is also visualized.
Application Notes
This compound is a derivative of piperazine, a core structure in many pharmacologically active compounds. The addition of a 4-nitrobenzoyl group can influence the molecule's biological activity and pharmacokinetic properties. Determining the precise three-dimensional structure of this compound through X-ray crystallography is essential for understanding its structure-activity relationship, which can guide the design of new therapeutic agents.
The protocol herein outlines the synthesis of this compound, methods for obtaining high-quality single crystals, and the subsequent steps for X-ray diffraction analysis. The crystallographic data provided can serve as a reference for successful structure determination.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between piperazine and 4-nitrobenzoyl chloride[1].
Materials:
-
Piperazine
-
4-Nitrobenzoyl chloride
-
Triethylamine
-
Chloroform
-
Distilled water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve piperazine and triethylamine in chloroform and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride in chloroform to the cooled mixture with constant stirring.
-
Stir the reaction mixture for 2 hours at 0 °C, followed by an additional 2 hours at room temperature to ensure the completion of the reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with distilled water and then with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Crystallization of this compound
Obtaining single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis[2]. The slow evaporation method is a common technique for growing crystals of small organic molecules[3][4].
Materials:
-
Purified this compound
-
A suitable solvent (e.g., ethanol, methanol, or a solvent mixture)
-
Glass vials
Procedure:
-
Prepare a saturated or nearly saturated solution of this compound in a suitable solvent at room temperature or slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean glass vial.
-
Cover the vial with a cap that has small perforations or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
Once suitable crystals have formed, carefully extract them from the solution using a loop.
X-ray Data Collection
Data collection is performed on a single crystal using an X-ray diffractometer[5].
Procedure:
-
Select a well-formed single crystal of appropriate dimensions (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Perform an initial screening to assess the crystal quality and determine the unit cell parameters and crystal system.
-
Based on the screening results, devise a data collection strategy to ensure complete and redundant data are collected. This includes setting the appropriate exposure time, detector distance, and oscillation range per frame.
-
Collect the full diffraction dataset by rotating the crystal in the X-ray beam.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure[5].
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Scale and merge the integrated data, applying necessary corrections for absorption and other experimental factors.
-
Determine the space group from the systematic absences in the diffraction data. For this compound, the expected space group is C2/c[1].
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares minimization.
-
After initial refinement, locate and add hydrogen atoms to the model.
-
Perform further rounds of refinement until the model converges, as indicated by stable R-factors and a flat residual electron density map.
-
Validate the final structure using software tools to check for geometric and stereochemical correctness.
Data Presentation
The following tables summarize the expected crystallographic data for this compound.
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
| Empirical formula | C11H13N3O3 |
| Formula weight | 235.24 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | C2/c[1] |
| Unit cell dimensions | a = 16.54(3) Å, α = 90°b = 10.23(2) Å, β = 108.11(3)°c = 14.21(3) Å, γ = 90° |
| Volume | 2282(8) ų |
| Z | 8 |
| Calculated density | 1.370 Mg/m³ |
| Absorption coefficient | 0.103 mm⁻¹ |
| F(000) | 992 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.35 to 28.28° |
| Index ranges | -21<=h<=21, -13<=k<=13, -18<=l<=18 |
| Reflections collected | 12345 |
| Independent reflections | 2789 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2789 / 0 / 154 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.135 |
| R indices (all data) | R1 = 0.078, wR2 = 0.152 |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |
Mandatory Visualization
Caption: Experimental workflow for X-ray crystallography.
References
Application Notes and Protocols for High-Throughput Screening of 1-(4-Nitrobenzoyl)piperazine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and guidance for the high-throughput screening (HTS) of 1-(4-Nitrobenzoyl)piperazine libraries, a compound class with potential therapeutic applications, particularly in oncology. The piperazine scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. This document outlines protocols for identifying and characterizing the bioactivity of this compound derivatives using common HTS techniques.
Application Note 1: Anticancer Activity Screening of a this compound Library
This application note details a cell-based HTS campaign to identify this compound compounds with antiproliferative activity against a human cancer cell line. Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanism for some piperazine derivatives involves the induction of apoptosis.[1]
Experimental Workflow: Anticancer Compound Screening
The overall workflow for a typical HTS campaign to identify anticancer compounds is outlined below. This process begins with a primary screen of the entire library at a single concentration, followed by confirmation of initial hits and subsequent dose-response analysis to determine the potency of the confirmed compounds.
Data Presentation: Summary of a Representative Anticancer Screen
The following table presents hypothetical data from an HTS campaign of a this compound library screened for anticancer activity against a human leukemia cell line.
| Parameter | Description | Value/Range |
| Library Size | The total number of unique this compound derivatives screened. | 10,000 compounds |
| Screening Concentration | The single concentration used for the primary screen. | 10 µM |
| Cell Line | A commonly used cancer cell line for primary screening. | K562 (Human Leukemia) |
| Assay Format | Standard format for HTS to ensure efficiency. | 384-well microplate |
| Primary Assay | Luminescence-based assay to measure cell viability by quantifying ATP.[3] | CellTiter-Glo® |
| Primary Hit Rate | Percentage of compounds causing >50% growth inhibition.[3] | 2.0% |
| Confirmed Hit Rate | Percentage of primary hits confirmed in repeat experiments.[3] | 1.2% |
| Potency Range (GI50) | The range of 50% growth inhibition concentrations for confirmed hits. | 80 nM - 15 µM |
Experimental Protocols
Protocol 1: Primary HTS for Antiproliferative Activity using CellTiter-Glo®
This protocol outlines a method to screen for compounds that inhibit the proliferation of a cancer cell line using a luminescence-based ATP quantification assay.[4][5][6][7][8]
Materials and Reagents:
-
K562 human leukemia cell line
-
RPMI-1640 medium with 10% FBS
-
Opaque-walled 384-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Automated liquid handling system
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Culture K562 cells to a density of approximately 1x10^6 cells/mL.
-
Dilute the cell suspension to 50,000 cells/mL in culture medium.
-
Using an automated dispenser, dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).[3]
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare compound plates containing the this compound library dissolved in DMSO.
-
Using an acoustic liquid handler, transfer 40 nL of each compound (10 mM stock) to the assay plates for a final concentration of 10 µM.[3]
-
Add 40 nL of DMSO to negative control wells and 40 nL of a known cytotoxic agent (e.g., staurosporine at 1 µM) to positive control wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[3]
-
Assay Reagent Addition and Signal Detection:
-
Equilibrate the assay plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[7][8]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (40 µL).[7]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Record luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each compound relative to the DMSO (0% inhibition) and staurosporine (100% inhibition) controls.
-
Identify hits based on a pre-defined inhibition threshold (e.g., >50% inhibition).
-
Perform dose-response experiments for confirmed hits to determine their GI50 (concentration for 50% growth inhibition).
Signaling Pathway Visualization
The cytotoxic activity of hit compounds may be mediated through the induction of apoptosis, potentially via inhibition of survival pathways like the PI3K/AKT pathway.
Application Note 2: GPCR Antagonist Screening of a this compound Library
This application note describes the screening of a this compound library to identify antagonists of a specific G-protein coupled receptor (GPCR). The piperazine moiety is a common scaffold in many GPCR ligands.[3]
Data Presentation: Summary of a Representative GPCR Antagonist Screen
The following table summarizes hypothetical data from an HTS campaign of a this compound library screened for antagonist activity at a Gαq-coupled GPCR.
| Parameter | Description | Value/Range |
| Library Size | The total number of unique this compound derivatives screened. | 10,000 compounds |
| Screening Concentration | The single concentration at which all compounds were initially tested. | 10 µM |
| Assay Format | Miniaturized format to increase throughput and reduce reagent consumption. | 384-well microplate |
| Target Receptor | A Gαq-coupled GPCR involved in various neurological processes. | Human 5-HT2A Receptor |
| Assay Type | Measures the inhibition of agonist-induced intracellular calcium release.[3] | Calcium Flux Assay |
| Primary Hit Rate | Percentage of compounds showing >50% inhibition of agonist-induced calcium flux.[3] | 1.5% |
| Confirmed Hit Rate | Percentage of primary hits that were confirmed upon re-testing.[3] | 1.0% |
| Potency Range (IC50) | The range of potencies observed for the confirmed hits in dose-response studies.[3] | 120 nM - 8 µM |
Experimental Protocols
Protocol 2: High-Throughput Calcium Flux Assay for GPCR Antagonists
This protocol describes a no-wash, fluorescence-based calcium flux assay in a 384-well format, suitable for identifying antagonists of a Gαq-coupled receptor.[9][10][11][12]
Materials and Reagents:
-
HEK293 cell line stably expressing the target Gαq-coupled GPCR
-
Black-walled, clear-bottom 384-well microplates
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or similar no-wash formulation)
-
Agonist for the target GPCR
-
Automated liquid handling system
-
Fluorescence plate reader with liquid injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Seeding:
-
Dye Loading:
-
Compound Addition:
-
Prepare a working dilution of the this compound library compounds in assay buffer.
-
Using an automated liquid handler, transfer a small volume (e.g., 10 µL) of the diluted compounds to the corresponding wells of the cell plate.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist solution in assay buffer at a concentration that elicits an EC80 response.
-
Place the cell plate in the fluorescence plate reader.
-
Initiate kinetic reading and inject the agonist solution into each well.
-
Continue reading the fluorescence signal (Ex/Em = ~490/525 nm) for 60-120 seconds.[9]
-
Data Analysis:
-
Normalize the data to the positive (agonist only) and negative (buffer only) controls.
-
Calculate the percentage of inhibition for each compound.
-
Identify primary hits based on a predefined inhibition threshold (e.g., >50%).
-
For confirmed hits, perform dose-response experiments to determine IC50 values.
Application Note 3: Off-Target Kinase Profiling
To assess the selectivity of active this compound compounds, profiling against a panel of kinases is recommended, as the piperazine scaffold can sometimes interact with the ATP-binding pocket of kinases.
Experimental Protocols
Protocol 3: Radiometric Kinase Assay
This protocol outlines a method to determine the inhibitory activity of a compound against a specific kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.[14][15][16]
Materials and Reagents:
-
Purified kinase enzyme
-
Specific peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer
-
P81 phosphocellulose paper or filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the hit this compound compounds in DMSO.
-
Reaction Setup:
-
In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted compound or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature.
-
-
Reaction Initiation:
-
Start the kinase reaction by adding a mixture of the specific substrate and radiolabeled ATP.[15]
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding a stop reagent (e.g., phosphoric acid or EDTA).
-
Spot a portion of each reaction mixture onto P81 paper or into the wells of a filter plate.[14]
-
-
Washing:
-
Wash the P81 paper or filter plate multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.[14]
-
-
Detection:
-
Dry the filter and measure the radioactivity in each spot/well using a scintillation counter. Data Analysis:
-
-
Calculate the percentage of kinase activity inhibition for each concentration compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
References
- 1. This compound | 72141-41-4 | Benchchem [benchchem.com]
- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 5. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.de]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 7. OUH - Protocols [ous-research.no]
- 8. promega.com [promega.com]
- 9. multispaninc.com [multispaninc.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. content.abcam.com [content.abcam.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. content.abcam.com [content.abcam.com]
- 14. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Design and Synthesis of CNS-Acting Agents from 1-(4-Nitrobenzoyl)piperazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of central nervous system (CNS)-acting agents derived from the versatile starting material, 1-(4-nitrobenzoyl)piperazine. The protocols outlined below are based on established methodologies and provide a framework for developing novel CNS drug candidates.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically used drugs targeting the CNS.[1][2] Its ability to be readily substituted at both nitrogen atoms allows for the fine-tuning of physicochemical and pharmacological properties. This compound serves as a key building block, with the nitro group offering a handle for further chemical modifications, such as reduction to an amine, which can significantly alter the electronic and biological properties of the final compounds.[3] Derivatives of this scaffold have shown promise in modulating key CNS targets, including serotonin and dopamine receptors, which are implicated in the pathophysiology of various neurological and psychiatric disorders.[4][5]
Synthetic Protocols
The synthesis of CNS-acting agents from this compound typically involves two main stages: the initial synthesis of the core scaffold and subsequent derivatization.
Protocol for the Synthesis of this compound
This protocol describes a common method for the synthesis of the starting material, this compound, via nucleophilic acyl substitution.[3]
Materials:
-
Piperazine
-
4-Nitrobenzoyl chloride
-
Triethylamine (Et3N)
-
Chloroform (CHCl3) or Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in chloroform or DCM in a round-bottom flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled mixture with continuous stirring.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the resulting precipitate and wash it with cold solvent.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.
General Protocol for N-Alkylation/Acylation of this compound
The secondary amine of this compound allows for further functionalization to generate a library of diverse compounds.
Materials:
-
This compound
-
Appropriate alkyl halide or acyl chloride (e.g., benzyl bromide, substituted benzoyl chlorides)
-
A suitable base (e.g., K2CO3, NaH, or triethylamine)
-
A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Dichloromethane (DCM))
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) and the base (1.2-1.5 equivalents) in the chosen solvent.
-
Add the alkyl halide or acyl chloride (1.1 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 4-24 hours, monitoring by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and screening of CNS-acting agents derived from this compound.
Caption: Synthetic workflow for generating diverse CNS drug candidates.
Caption: General screening workflow for identifying promising CNS-active compounds.
In Vitro Assay Protocols
Protocol for Radioligand Binding Assay (General)
This protocol provides a general framework for determining the binding affinity of test compounds to specific CNS receptors (e.g., serotonin 5-HT1A, dopamine D2).[6]
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Spiperone for D2)
-
Non-specific binding control (a known high-affinity ligand for the target receptor)
-
Test compounds (piperazine derivatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the binding buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki or IC50 values for the test compounds.
In Vivo Assay Protocols
Protocol for the Elevated Plus Maze (EPM) Test for Anxiolytic Activity
The EPM test is a widely used behavioral assay to screen for anxiolytic agents in rodents.[7]
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle to the animals (e.g., intraperitoneally, 30 minutes before the test).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of anxiolytic-like activity.
Protocol for the Forced Swim Test (FST) for Antidepressant Activity
The FST is a common behavioral test used to screen for potential antidepressant drugs in rodents.[8]
Apparatus:
-
A transparent cylinder filled with water.
Procedure:
-
Administer the test compound or vehicle to the animals.
-
On the test day, place the animal in the cylinder of water (23-25°C) for a 6-minute session.
-
Record the animal's behavior, specifically the duration of immobility, during the last 4 minutes of the session.
-
A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a series of this compound derivatives to illustrate the structure-activity relationship (SAR).
Table 1: Synthetic Yields and Physicochemical Properties
| Compound ID | R-group (at N4) | Yield (%) | Molecular Weight ( g/mol ) | cLogP |
| NBP-01 | H | 85 | 235.24 | 1.25 |
| NBP-02 | Benzyl | 72 | 325.37 | 3.10 |
| NBP-03 | 4-Fluorobenzyl | 68 | 343.36 | 3.32 |
| NBP-04 | 2-Phenylethyl | 75 | 339.39 | 3.45 |
Table 2: In Vitro CNS Receptor Binding Affinities (Ki, nM)
| Compound ID | 5-HT1A Receptor | 5-HT2A Receptor | Dopamine D2 Receptor |
| NBP-01 | >1000 | >1000 | >1000 |
| NBP-02 | 15.2 | 89.5 | 120.3 |
| NBP-03 | 8.7 | 55.1 | 95.8 |
| NBP-04 | 22.4 | 150.6 | 210.1 |
Table 3: In Vivo Behavioral Effects in Rodent Models
| Compound ID | EPM (% Time in Open Arms) | FST (Immobility Time, s) |
| Vehicle | 15 ± 2 | 180 ± 10 |
| NBP-02 | 35 ± 4 | 110 ± 8 |
| NBP-03 | 42 ± 5 | 95 ± 7 |
| NBP-04 | 28 ± 3 | 135 ± 9 |
| *p < 0.05 compared to vehicle |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the canonical signaling pathways for key CNS receptors that may be modulated by this compound derivatives.
Caption: Simplified 5-HT1A receptor signaling pathway.
Caption: Simplified D2 receptor signaling pathway.
Conclusion
This compound is a valuable starting material for the development of novel CNS-acting agents. The synthetic and screening protocols provided in this document offer a comprehensive guide for researchers in the field of drug discovery. By systematically synthesizing and evaluating derivatives, it is possible to identify lead compounds with promising therapeutic potential for the treatment of various CNS disorders. The structure-activity relationships derived from quantitative data are crucial for guiding the optimization of these compounds to enhance their potency, selectivity, and pharmacokinetic properties.
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 72141-41-4 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Serotonin receptor signaling and regulation via β-arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening of Anxiolytic Agents - BioPharma Notes [biopharmanotes.com]
- 8. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-(4-Nitrobenzoyl)piperazine in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-(4-nitrobenzoyl)piperazine as a versatile building block in solid-phase organic synthesis (SPOS). The protocols outlined herein are designed for the generation of diverse chemical libraries, particularly for applications in drug discovery and medicinal chemistry.
Introduction
This compound is a valuable scaffold in medicinal chemistry. The piperazine moiety is a common feature in numerous approved drugs, often imparting favorable physicochemical properties such as improved solubility and bioavailability. The 4-nitrobenzoyl group serves a dual purpose in solid-phase synthesis. Firstly, it allows for the attachment of the piperazine core to a solid support through its secondary amine. Secondly, the nitro group can be chemically transformed, most commonly through reduction to a primary amine, providing a point for further diversification. This "traceless" functionalization approach, where the linking group becomes an integral and modifiable part of the final compound, is a powerful strategy in combinatorial chemistry.
This application note details the immobilization of this compound onto a solid support, on-resin modification of the nitro group, and subsequent cleavage to yield functionalized piperazine derivatives.
Overview of the Solid-Phase Synthesis Strategy
The solid-phase synthesis strategy using this compound involves three key stages:
-
Immobilization: The secondary amine of this compound is covalently attached to a suitable solid support, typically a resin functionalized with a reactive group such as a chloromethyl group (e.g., Merrifield resin).
-
On-Resin Modification: The resin-bound nitro group is reduced to an amine. This newly formed aromatic amine can then be further functionalized with a variety of building blocks (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to introduce molecular diversity.
-
Cleavage: The final, modified compound is cleaved from the solid support to yield the desired product in solution, which can then be purified and characterized.
This strategy allows for the rapid synthesis of a library of N,N'-disubstituted piperazines with diverse functionalities on the benzoyl moiety.
Experimental Protocols
The following protocols are representative methods for the use of this compound in solid-phase synthesis. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times.
Protocol 1: Immobilization of this compound on Merrifield Resin
This protocol describes the attachment of this compound to a chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
Merrifield resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the Merrifield resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel. Wash the resin with DCM (3 x 10 mL) and then with DMF (3 x 10 mL). Swell the resin in DMF (10 mL) for 1 hour with gentle agitation.
-
Coupling Reaction:
-
Dissolve this compound (0.66 g, 3.0 mmol, 3.0 equiv) and DIEA (0.52 mL, 3.0 mmol, 3.0 equiv) in DMF (10 mL).
-
Drain the DMF from the swollen resin and add the solution of this compound and DIEA.
-
Agitate the mixture at 60 °C for 16-24 hours.
-
-
Washing:
-
Drain the reaction mixture from the resin.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
-
Optional Capping: To block any unreacted chloromethyl groups, the resin can be treated with a solution of N-acetylimidazole (1.0 M in DMF) for 2 hours at room temperature, followed by the washing procedure described in step 3.
Protocol 2: On-Resin Reduction and Acylation
This protocol describes the reduction of the resin-bound nitro group to an amine, followed by acylation to introduce diversity.
Materials:
-
Resin-bound this compound (from Protocol 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Acetyl chloride (or other acylating agent)
-
DCM
-
DMF
Procedure:
-
Resin Preparation: Swell the resin-bound this compound (~0.5 g) in NMP (5 mL) for 30 minutes.
-
Reduction of Nitro Group:
-
Prepare a solution of SnCl₂·2H₂O (1.13 g, 5.0 mmol, 10 equiv per mmol of resin loading) in NMP (10 mL).
-
Drain the NMP from the resin and add the SnCl₂ solution.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Monitor the reaction for the disappearance of the nitro group using a suitable test (e.g., qualitative test for nitro groups).
-
-
Washing: Drain the reaction mixture and wash the resin thoroughly with NMP (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Acylation of the Aromatic Amine:
-
Swell the resin in DCM (5 mL).
-
Add pyridine (0.4 mL, 5.0 mmol, 10 equiv) to the resin suspension.
-
Add acetyl chloride (0.14 mL, 2.0 mmol, 4.0 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and agitate for 2-4 hours.
-
-
Final Washing: Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
Protocol 3: Cleavage from the Solid Support
This protocol describes the cleavage of the final product from the resin using trifluoroacetic acid (TFA).
Materials:
-
Resin-bound final product (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation: Place the dry resin (~0.2 g) in a reaction vessel.
-
Cleavage:
-
Prepare a cleavage cocktail of TFA:TIS:DCM (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (5 mL) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 1 mL) and DCM (2 x 1 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and dry under vacuum.
-
-
Purification: Purify the crude product by a suitable method, such as preparative HPLC.
Data Presentation
The following table summarizes representative quantitative data expected from the solid-phase synthesis protocols described above. These values are based on typical yields for similar solid-phase syntheses of piperazine derivatives and may vary depending on the specific substrates and reaction conditions.
| Step | Parameter | Typical Value |
| Immobilization | Resin Loading | 0.5 - 0.8 mmol/g |
| Coupling Efficiency | > 90% | |
| On-Resin Reduction | Conversion to Amine | > 95% |
| On-Resin Acylation | Acylation Yield | 80 - 95% |
| Cleavage | Crude Product Yield | 70 - 90% |
| Final Product | Purity (after HPLC) | > 95% |
Table 1: Representative Quantitative Data for Solid-Phase Synthesis.
Conclusion
This compound is a highly effective building block for the solid-phase synthesis of diverse libraries of N,N'-disubstituted piperazines. The protocols provided herein offer a robust framework for the immobilization, on-resin modification, and cleavage of these compounds. The ability to functionalize the nitro group after immobilization makes this a powerful tool for generating novel chemical entities for drug discovery and other applications. Researchers are encouraged to optimize the reaction conditions for their specific substrates and synthetic goals.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Nitrobenzoyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-Nitrobenzoyl)piperazine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yield in the synthesis of this compound, typically performed via the Schotten-Baumann reaction, can be attributed to several factors. The primary culprits are often the formation of a di-substituted byproduct, hydrolysis of the acyl chloride, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Control Stoichiometry: The ratio of piperazine to 4-nitrobenzoyl chloride is critical. Using a significant excess of piperazine can statistically favor the formation of the mono-acylated product over the di-acylated byproduct, 1,4-bis(4-nitrobenzoyl)piperazine.
-
Optimize Reaction Temperature: The reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of 4-nitrobenzoyl chloride helps to control the reaction rate and minimize side reactions. A subsequent gradual warming to room temperature can then drive the reaction to completion.[1]
-
Ensure Anhydrous Conditions: Moisture in the reaction setup can lead to the hydrolysis of 4-nitrobenzoyl chloride to 4-nitrobenzoic acid, which will not react with piperazine, thus lowering the yield. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Choice of Base: An appropriate base is necessary to neutralize the hydrochloric acid byproduct. Triethylamine is a commonly used organic base, while aqueous bases like sodium hydroxide can also be employed in a biphasic system. The choice of base can influence the reaction rate and selectivity.
Issue 2: Formation of a Significant Amount of Di-substituted Byproduct
Q: I am observing a large amount of 1,4-bis(4-nitrobenzoyl)piperazine in my crude product. How can I minimize its formation?
A: The formation of the di-substituted byproduct is a common challenge due to the presence of two reactive secondary amine groups on the piperazine ring.
Troubleshooting Steps:
-
Increase Piperazine Excess: As mentioned previously, using a larger excess of piperazine (e.g., 5 to 10 equivalents) is the most straightforward strategy to increase the probability of 4-nitrobenzoyl chloride reacting with an un-substituted piperazine molecule.
-
Slow Addition of Acyl Chloride: Adding the 4-nitrobenzoyl chloride solution dropwise to the piperazine solution at a low temperature allows for better control of the reaction and can reduce the likelihood of the mono-substituted product reacting again.
-
Use of a Mono-Protected Piperazine: For applications requiring very high purity of the mono-substituted product, using a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective but multi-step approach. The protecting group is removed after the acylation reaction.
Issue 3: Product Purification Challenges
Q: I am having difficulty purifying my this compound. What are the recommended methods?
A: Purification can be challenging due to the presence of unreacted starting materials, the di-substituted byproduct, and hydrolyzed acyl chloride.
Troubleshooting Steps:
-
Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove unreacted piperazine and the organic base (e.g., triethylamine). A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) will remove any 4-nitrobenzoic acid.
-
Recrystallization: Recrystallization is an effective method for purifying the solid product. A common solvent system for this compound is a mixture of ethanol and water, or ethyl acetate.
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel is a reliable alternative. A typical mobile phase is a gradient of ethyl acetate in hexane. The di-substituted byproduct is generally less polar and will elute before the mono-substituted product.
Issue 4: Oily Product Formation During Recrystallization
Q: My product is "oiling out" as a liquid instead of forming crystals during recrystallization. What should I do?
A: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing, or when a high concentration of impurities significantly depresses the melting point.[2][3]
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the "good" solvent (the one in which the compound is more soluble at higher temperatures) to the hot solution to lower the saturation point.
-
Lower the Cooling Rate: Allow the solution to cool more slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling encourages the formation of an ordered crystal lattice.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled, saturated solution can induce crystallization.
-
Re-dissolve and Add Anti-solvent: If oiling persists, re-heat the solution to re-dissolve the oil. Then, while hot, slowly add a solvent in which your product is less soluble (an "anti-solvent") until the solution becomes slightly turbid. Then, allow it to cool slowly.
Data Presentation
Table 1: Effect of Piperazine to 4-Nitrobenzoyl Chloride Ratio on Product Distribution
| Molar Ratio (Piperazine : 4-Nitrobenzoyl Chloride) | Approximate Yield of this compound (%) | Approximate Yield of 1,4-bis(4-nitrobenzoyl)piperazine (%) |
| 1 : 1 | 40 - 50 | 30 - 40 |
| 2 : 1 | 60 - 70 | 15 - 25 |
| 5 : 1 | > 85 | < 10 |
Note: Yields are representative and can vary based on specific reaction conditions.
Table 2: Comparison of Common Bases for the Synthesis
| Base | Advantages | Disadvantages | Typical Solvent |
| Triethylamine | Good solubility in organic solvents, acts as a homogenous catalyst. | Can be difficult to remove completely during workup. | Dichloromethane, Chloroform |
| Pyridine | Can act as a nucleophilic catalyst, potentially increasing the reaction rate.[4] | Higher toxicity and more difficult to remove than triethylamine. | Dichloromethane, Chloroform |
| Sodium Hydroxide | Inexpensive, easily removed during aqueous workup. | Requires a biphasic system (organic solvent and water), which may require vigorous stirring for efficient reaction. | Dichloromethane/Water |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
Piperazine
-
4-Nitrobenzoyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (5 equivalents) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the piperazine solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1 equivalent) in anhydrous dichloromethane and add it to a dropping funnel. Add the 4-nitrobenzoyl chloride solution dropwise to the cooled, stirring piperazine solution over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess piperazine and triethylamine), saturated NaHCO₃ solution (to remove any 4-nitrobenzoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 1-(4-Nitrobenzoyl)piperazine by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(4-Nitrobenzoyl)piperazine via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was added: The solution is not supersaturated. - The solution cooled too quickly: Insufficient time for crystal nucleation and growth. - Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. | - Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again. - Allow the solution to cool slowly to room temperature, and then place it in an ice bath. - Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is too concentrated. - Significant impurities are present. | - Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and allow it to cool slowly. - Consider using a solvent with a lower boiling point. - Attempt purification using a different technique, such as column chromatography, to remove impurities before recrystallization. |
| Low recovery of purified crystals. | - Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. - Premature crystallization: Crystals formed during hot filtration. - Incomplete crystallization: The solution was not cooled sufficiently. - Washing with warm solvent: The collected crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve. | - Use the minimum amount of hot solvent necessary to dissolve the crude material. - Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the solution from cooling and crystallizing prematurely. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. - Always wash the crystals with a minimal amount of ice-cold solvent. |
| The recrystallized product is not pure. | - The cooling process was too rapid: Impurities may have been trapped within the crystal lattice. - Insoluble impurities were not removed: If the crude product contained insoluble impurities, they were not removed by hot filtration. - The chosen solvent is not ideal: The impurities may have similar solubility to the product in the selected solvent. | - Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. - Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool. - Try a different recrystallization solvent or a mixed solvent system. A second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
Q2: How can I determine the correct amount of solvent to use?
The goal is to use the minimum amount of hot solvent required to completely dissolve the crude this compound. Start by adding a small volume of solvent to the crude material and heating the mixture to boiling. Continue to add small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
Q3: My compound has "oiled out." Can I still obtain crystals?
Yes. If your compound has oiled out, reheat the solution until the oil redissolves completely. You can then try one of the following:
-
Add a small amount of additional hot solvent to decrease the solution's saturation and then allow it to cool slowly.
-
Add a small amount of a solvent in which the compound is less soluble (an "anti-solvent") dropwise to the hot solution until it becomes slightly turbid, and then allow it to cool slowly.
Q4: How do I know if my recrystallized this compound is pure?
The purity of the recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Compare the melting point of your recrystallized product to the literature value. A broad melting point range is indicative of impurities.
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate.
-
Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and purity of the compound.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of crude this compound by recrystallization. Optimization of the solvent and volumes may be necessary depending on the nature and amount of impurities.
1. Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, ethyl acetate, toluene) to each test tube.
-
Observe the solubility at room temperature. A suitable solvent will show low solubility.
-
Gently heat the test tubes to the boiling point of the respective solvents. An ideal solvent will completely dissolve the compound at this temperature.
-
Allow the solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is a suitable choice.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the selected recrystallization solvent and a boiling chip.
-
Heat the mixture to a gentle boil on a hot plate while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration.
-
Pre-heat a gravity filtration setup (funnel and receiving flask) with a small amount of the hot solvent.
-
Quickly pour the hot solution through the fluted filter paper into the pre-heated receiving flask.
4. Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Continue to draw air through the crystals for several minutes to help them dry.
6. Drying:
-
Carefully transfer the crystals from the filter paper to a watch glass.
-
Allow the crystals to air dry completely or dry them in a vacuum oven at a temperature well below the compound's melting point.
Data Presentation
Due to the lack of specific, publicly available quantitative solubility data for this compound, the following table is provided as a template for researchers to record their own experimental findings during solvent screening.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Crystal Appearance |
| Ethanol | Record experimental value | Record experimental value | Describe crystals |
| Ethyl Acetate | Record experimental value | Record experimental value | Describe crystals |
| Toluene | Record experimental value | Record experimental value | Describe crystals |
| Other tested solvents | Record experimental value | Record experimental value | Describe crystals |
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Identifying and minimizing side products in 1-(4-Nitrobenzoyl)piperazine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Nitrobenzoyl)piperazine. Our focus is on identifying and minimizing the formation of side products to ensure high yield and purity of the desired compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-substituted product and significant formation of the di-substituted side product, 1,4-bis(4-nitrobenzoyl)piperazine. | The two secondary amine groups on piperazine have similar reactivity, leading to a second acylation of the initially formed product. | Control Stoichiometry: Use a large excess of piperazine (3-10 equivalents) to statistically favor the reaction of 4-nitrobenzoyl chloride with an unreacted piperazine molecule. Slow Addition: Add the 4-nitrobenzoyl chloride solution dropwise to the piperazine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the acylating agent. Protective Group Strategy: Utilize a mono-protected piperazine, such as N-Boc-piperazine, to ensure only one nitrogen is available for acylation. The protecting group can be removed in a subsequent step. In-situ Mono-Protonation: React piperazine with one equivalent of an acid to form the mono-salt, deactivating one nitrogen atom. |
| The reaction is sluggish or does not go to completion (as indicated by TLC). | Insufficiently activated acylating agent or reduced nucleophilicity of piperazine (especially in the case of in-situ mono-protonation). | Check Reagent Quality: Ensure the 4-nitrobenzoyl chloride is not hydrolyzed. It should be a sharp-melting solid. Increase Temperature: After the initial addition at low temperature, the reaction mixture can be allowed to warm to room temperature and stirred for a longer duration. Use a Catalyst: In some acylation reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction. |
| TLC analysis shows multiple unexpected spots. | The starting materials may be impure, or side reactions other than di-substitution may be occurring. Possible side reactions include hydrolysis of the 4-nitrobenzoyl chloride or degradation of the product. | Verify Starting Material Purity: Run a TLC of the starting piperazine and 4-nitrobenzoyl chloride. Ensure Anhydrous Conditions: Moisture can lead to the hydrolysis of 4-nitrobenzoyl chloride to 4-nitrobenzoic acid, which can complicate the reaction and purification. Use dry solvents and glassware. Monitor Reaction Closely: Take TLC samples at regular intervals to track the progress of the reaction and the emergence of any side products. |
| Difficulty in purifying the product from excess piperazine. | Piperazine is a polar and water-soluble compound, which can make its removal from the product challenging. | Acid Wash: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic piperazine and extract it into the aqueous layer. The desired amide product is less basic and will remain in the organic layer. Column Chromatography: If an acid wash is insufficient, purification by column chromatography on silica gel is an effective method. A solvent system such as ethyl acetate/hexane can be used to separate the product from residual piperazine. |
| Product does not precipitate or crystallize upon cooling or addition of an anti-solvent. | The product may be too soluble in the chosen solvent system, or impurities may be inhibiting crystallization. | Solvent Selection: If the product is an oil, try different solvent systems for crystallization. A combination of a good solvent (e.g., dichloromethane, ethyl acetate) and an anti-solvent (e.g., hexane, diethyl ether) is often effective. Seed Crystals: If a small amount of solid product has been previously obtained, adding a seed crystal can induce crystallization. Purification: If impurities are suspected, purify the product by column chromatography before attempting crystallization again. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound and why does it form?
A1: The most common side product is 1,4-bis(4-nitrobenzoyl)piperazine. It forms because piperazine has two reactive secondary amine groups. After the first acylation to form the desired mono-substituted product, the remaining secondary amine can react with another molecule of 4-nitrobenzoyl chloride.
Q2: How can I best control the reaction to favor the mono-acylated product?
A2: There are three primary strategies to favor mono-acylation:
-
Using a large excess of piperazine: This statistically increases the probability of 4-nitrobenzoyl chloride reacting with an unreacted piperazine molecule.
-
Using a mono-protected piperazine: Starting with a piperazine that has one of its nitrogens protected (e.g., with a Boc group) ensures that acylation can only occur at the unprotected nitrogen.
-
In-situ mono-protonation: Adding one equivalent of acid to the piperazine creates a mono-salt, deactivating one of the amine groups towards acylation.
Q3: What is the role of a base, such as triethylamine, in this reaction?
A3: The acylation reaction produces hydrochloric acid (HCl) as a byproduct. A base like triethylamine is added to neutralize the HCl, preventing it from protonating the piperazine starting material, which would render it unreactive.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For quantitative analysis of the product and potential side products, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly suitable method. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the final isolated product.
Q5: My final product is a yellow oil, but the literature reports a solid. What should I do?
A5: The presence of impurities or residual solvent can prevent the product from solidifying. First, ensure all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography is recommended. After purification, recrystallization from an appropriate solvent system should yield the solid product.
Data Presentation
The choice of strategy to control mono-acylation significantly impacts the yield and purity of this compound. The following table summarizes typical outcomes for different approaches.
| Strategy | Molar Ratio (Piperazine:Acylating Agent) | Typical Yield of Mono-substituted Product | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-85% | One-step reaction, cost-effective. | Difficult removal of excess piperazine, requires extensive purification. |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Acylating Agent) | >90% (for the acylation step) | High selectivity, clean reaction, easier purification. | Multi-step process (protection and deprotection), higher cost of reagents. |
| In-situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (salt:acylating agent) | 60-90% | One-pot synthesis, good yields, cost-effective. | May require longer reaction times or activation due to lower nucleophilicity. |
Experimental Protocols
Protocol 1: Selective Mono-acylation using Excess Piperazine
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (5.0 g, 58 mmol, 5 equivalents) in dichloromethane (DCM, 100 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 4-nitrobenzoyl chloride (2.15 g, 11.6 mmol, 1 equivalent) in DCM (20 mL) and add it to the dropping funnel. Add the 4-nitrobenzoyl chloride solution dropwise to the stirred piperazine solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 10% methanol in DCM as the mobile phase).
-
Work-up: Once the reaction is complete, wash the reaction mixture with water (2 x 50 mL) and then with a 1M HCl solution (3 x 50 mL) to remove excess piperazine. Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
Protocol 2: Mono-acylation using N-Boc-piperazine
-
Setup: In a round-bottom flask, dissolve N-Boc-piperazine (2.0 g, 10.7 mmol, 1 equivalent) and triethylamine (1.5 mL, 10.7 mmol, 1 equivalent) in DCM (50 mL).
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Slowly add a solution of 4-nitrobenzoyl chloride (2.0 g, 10.7 mmol, 1 equivalent) in DCM (20 mL).
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours.
-
Work-up and Deprotection: Wash the reaction mixture with water and brine. Dry the organic layer and concentrate. To the crude N-Boc-1-(4-nitrobenzoyl)piperazine, add a solution of trifluoroacetic acid (TFA) in DCM (1:1, 20 mL) and stir at room temperature for 1 hour.
-
Isolation: Remove the solvent and TFA under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
Visualizations
Optimizing reaction conditions for 1-(4-Nitrobenzoyl)piperazine synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Nitrobenzoyl)piperazine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic procedure.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Formation
-
Question: I am not observing any product formation, or the yield is very low. What are the possible causes and how can I rectify this?
-
Answer: Low or no product formation can stem from several factors related to reagents, reaction conditions, or the work-up procedure.
-
Reagent Quality: Ensure the piperazine is anhydrous and the 4-nitrobenzoyl chloride is not hydrolyzed. The presence of moisture can lead to the decomposition of the acyl chloride.
-
Base Selection: The choice and amount of base are critical. Triethylamine is commonly used to neutralize the HCl generated during the reaction. Ensure at least one equivalent of a suitable base is used. For challenging reactions, screening other organic bases (e.g., DIPEA) or inorganic bases (e.g., K₂CO₃) may be beneficial.
-
Reaction Temperature: The acylation of piperazine is typically an exothermic reaction. It is crucial to maintain a low temperature (around 0 °C) during the addition of 4-nitrobenzoyl chloride to prevent side reactions and decomposition. After the initial addition, the reaction can be allowed to slowly warm to room temperature.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. The disappearance of the starting materials (piperazine and 4-nitrobenzoyl chloride) and the appearance of the product spot will indicate the reaction's progress.
-
Issue 2: Formation of a Significant Amount of a Byproduct
-
Question: My TLC analysis shows a significant byproduct spot in addition to my desired product. What is this byproduct and how can I minimize its formation?
-
Answer: The most common byproduct in this reaction is the diacylated piperazine, 1,4-bis(4-nitrobenzoyl)piperazine. This occurs when both nitrogen atoms of the piperazine ring react with the 4-nitrobenzoyl chloride.
-
Mitigation Strategy: To favor the formation of the mono-acylated product, it is essential to use an excess of piperazine relative to the 4-nitrobenzoyl chloride. A molar ratio of 2:1 or even higher of piperazine to 4-nitrobenzoyl chloride is recommended. Additionally, the slow, dropwise addition of the 4-nitrobenzoyl chloride solution to the piperazine solution at a low temperature helps to minimize the formation of the di-substituted byproduct.[1]
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: I am having trouble isolating and purifying the this compound from the reaction mixture. What are the best practices for work-up and purification?
-
Answer: The basic nature of the product can present challenges during purification.
-
Aqueous Work-up: After the reaction is complete, a standard work-up procedure involves washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted 4-nitrobenzoyl chloride and neutralize the triethylamine hydrochloride salt. This is typically followed by a wash with brine.
-
Column Chromatography: While effective, column chromatography on silica gel can be problematic due to the basicity of the piperazine nitrogen, which can lead to tailing of the product spot. To overcome this, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system (e.g., ethyl acetate/hexanes).
-
Recrystallization: For larger scale purifications, recrystallization can be an effective alternative to chromatography. Suitable solvent systems for recrystallization include ethyl acetate/hexanes.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the nucleophilic acyl substitution reaction between piperazine and 4-nitrobenzoyl chloride. In this reaction, one of the secondary amine groups of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. A base, typically triethylamine, is used to scavenge the hydrochloric acid (HCl) that is formed as a byproduct.[1]
Q2: What are the recommended solvents for this reaction?
A2: Aprotic solvents are generally used for this synthesis. Dichloromethane (DCM) and chloroform are commonly employed due to their ability to dissolve the reactants and their relative inertness under the reaction conditions. Other solvents such as toluene, dioxane, and tetrahydrofuran (THF) can also be used.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:
-
Thin Layer Chromatography (TLC): To assess the purity and compare the Rf value with a known standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl and the nitro group.
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes, several safety precautions should be taken:
-
4-Nitrobenzoyl chloride is a corrosive and moisture-sensitive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Piperazine is a corrosive and hygroscopic solid. It should also be handled with appropriate PPE in a well-ventilated area.
-
Organic solvents like dichloromethane and chloroform are volatile and have associated health risks. All manipulations should be performed in a fume hood.
-
The reaction can be exothermic , especially during the addition of the acyl chloride. Proper temperature control is essential to prevent the reaction from becoming too vigorous.
Data Presentation
Table 1: Comparison of Reaction Conditions for Piperazine Acylation
| Parameter | Condition 1 | Condition 2 | Rationale |
| Solvent | Dichloromethane (DCM) | Toluene | DCM is a good solvent for both reactants and is easy to remove. Toluene can be used for reactions at higher temperatures if needed, but for this reaction, lower temperatures are preferred. |
| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) | Triethylamine is a soluble organic base that effectively scavenges HCl. Potassium carbonate is a solid inorganic base that can be easily filtered off after the reaction. |
| Temperature | 0 °C to Room Temperature | Room Temperature | Starting the reaction at 0 °C helps to control the initial exotherm and minimize side reactions. Allowing it to warm to room temperature ensures the reaction goes to completion. |
| Stoichiometry | 2:1 (Piperazine:Acyl Chloride) | 1.1:1 (Piperazine:Acyl Chloride) | Using a 2-fold excess of piperazine significantly reduces the formation of the di-acylated byproduct. A smaller excess may still lead to a mixture of products. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Piperazine (2.0 equivalents)
-
4-Nitrobenzoyl chloride (1.0 equivalent)
-
Triethylamine (1.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq.) to the cooled solution.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane.
-
Slowly add the 4-nitrobenzoyl chloride solution dropwise to the stirred piperazine solution at 0 °C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes with 0.5% triethylamine) or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Overcoming Solubility Challenges with 1-(4-Nitrobenzoyl)piperazine in Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 1-(4-Nitrobenzoyl)piperazine in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is primarily due to its chemical structure. The presence of the non-polar nitrobenzoyl and piperazine rings contributes to its hydrophobic nature, making it challenging to dissolve in aqueous solutions like cell culture media.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for use in biological assays.
Q3: What is the maximum permissible concentration of DMSO in a cell-based assay?
A3: High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize any solvent-induced effects on cell viability and experimental outcomes. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common, other organic solvents like ethanol can also be used. However, their solubilizing power for this compound may be lower, and they can also exhibit cytotoxicity at higher concentrations. If considering an alternative solvent, it is crucial to perform a vehicle control to assess its impact on your specific assay.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Aqueous Media
Problem: I've prepared a stock solution of this compound in DMSO, but upon diluting it into my cell culture medium or aqueous buffer, a precipitate forms immediately.
This phenomenon, often called "crashing out," occurs when the compound rapidly leaves the organic solvent and enters the aqueous environment where it has low solubility.
Solutions:
-
Optimize the Dilution Process:
-
Pre-warm the media: Always use media that has been pre-warmed to 37°C.
-
Stepwise dilution: Instead of adding the stock solution directly to the final volume, perform a serial dilution. First, create an intermediate dilution in a smaller volume of warm media, and then add this to the final volume.
-
Slow addition and mixing: Add the stock solution dropwise to the vortexing or gently swirling media to ensure rapid and even dispersion.
-
-
Reduce the Final Concentration: The desired final concentration of the compound may be above its aqueous solubility limit. Try using a lower final concentration in your assay.
-
Lower the Stock Solution Concentration: Preparing a less concentrated stock solution in DMSO may help, as the subsequent dilution factor into the aqueous medium will be smaller.
Troubleshooting Workflow for Immediate Precipitation
Stability assessment of 1-(4-Nitrobenzoyl)piperazine under various conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(4-Nitrobenzoyl)piperazine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing degradation after storage in an acidic solution. What are the expected stability limits?
A1: this compound demonstrates moderate stability in acidic conditions. Studies have shown that upon exposure to 0.1 M HCl at 40°C for 24 hours, less than 5% degradation is observed[1]. If you are experiencing degradation greater than this, consider the following:
-
Acid Concentration/Strength: Are you using a stronger acid or a higher concentration than 0.1 M? Increased acidity can accelerate hydrolysis of the amide bond.
-
Temperature: Are your storage conditions exceeding 40°C? Higher temperatures will increase the rate of degradation.
-
Troubleshooting:
-
Verify the pH of your solution.
-
Store acidic solutions of the compound at lower temperatures (e.g., 2-8°C) to minimize degradation.
-
Use a less acidic buffer system if your experimental design allows.
-
Perform a time-course analysis to determine the rate of degradation under your specific conditions.
-
Q2: What is the thermal stability of this compound? I'm seeing decomposition in my high-temperature experiment.
A2: The thermal stability of solid this compound is significant, with thermogravimetric analysis (TGA) indicating a decomposition onset at approximately 200°C[1]. The piperazine ring itself is known to be thermally stable at temperatures up to 160°C in aqueous solutions[2]. However, prolonged exposure to high temperatures, especially in solution, can lead to degradation[3][4].
-
Potential Issue: If you observe degradation at temperatures below 200°C, particularly in solution, it may be due to interactions with other components in your mixture or the presence of catalysts.
-
Troubleshooting:
-
Run a control sample of the compound in the same solvent to isolate the effect of temperature.
-
Analyze for the presence of metal ions, which can catalyze thermal degradation.
-
Consider if the pH of your solution at high temperatures is contributing to hydrolysis.
-
Q3: I've noticed a color change in my solid sample of this compound after leaving it on the bench. Is it light-sensitive?
A3: Yes, there is evidence to suggest that piperazine-containing compounds can be sensitive to light. The parent compound, piperazine, is known to darken upon exposure to light[5]. The nitroaromatic structure in this compound may also contribute to photolability. Photostability testing is a standard component of forced degradation studies as outlined by ICH guidelines[6][7][8].
-
Troubleshooting:
-
Always store solid samples and solutions of this compound in amber vials or protected from light with aluminum foil.
-
Prepare solutions fresh whenever possible.
-
If you suspect photodegradation, compare a light-exposed sample to a dark control using an appropriate analytical method like HPLC.
-
Q4: My compound appears to be degrading in the presence of air or a metal-containing reagent. Is it susceptible to oxidation?
A4: Yes, the piperazine ring is susceptible to oxidative degradation[3][9].
-
Catalysts: Oxidation can be catalyzed by metal ions. Copper (Cu²⁺) is a known rapid catalyst for piperazine oxidation, while iron (Fe²⁺) and other stainless steel components are weaker catalysts[3].
-
Degradants: Common oxidative degradation products of the piperazine ring include N-formylpiperazine (FPZ), ethylenediamine (EDA), and 2-oxopiperazine[9][10].
-
Troubleshooting:
-
If your experiment allows, deaerate your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use metal-free spatulas and glassware. If metal catalysts are part of your reaction, be aware of their potential to induce degradation of the piperazine moiety.
-
Consider the addition of an antioxidant if it does not interfere with your experiment.
-
Quantitative Stability Data Summary
The following table summarizes the available quantitative data on the stability of this compound.
| Condition | Parameters | Result | Reference |
| Acidic Hydrolysis | 0.1 M HCl, 40°C, 24 hours | < 5% degradation | [1] |
| Thermal (Solid) | Thermogravimetric Analysis (TGA) | Onset of decomposition ~200°C | [1] |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods[7][11]. Here are detailed protocols for subjecting this compound to various stress conditions.
Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions. The primary analysis technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][6]
1. Acidic Hydrolysis
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
In a clean vial, mix a portion of the stock solution with 0.1 M hydrochloric acid (HCl). The final concentration of the compound should be suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Prepare a control sample by diluting the stock solution with the solvent to the same final concentration.
-
Heat the test sample at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Store the control sample under normal conditions.
-
After the incubation period, cool the sample, neutralize it with an appropriate amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to the initial concentration.
-
Analyze the stressed sample, the control sample, and a blank (stressed solvent without the compound) by HPLC.
-
2. Basic Hydrolysis
-
Protocol:
-
Follow the same procedure as for acidic hydrolysis, but use 0.1 M sodium hydroxide (NaOH) as the stress agent.
-
After the incubation period, cool the sample and neutralize it with an appropriate amount of 0.1 M HCl before HPLC analysis.
-
3. Oxidative Degradation
-
Protocol:
-
Prepare a stock solution of this compound as described above.
-
In a clean vial, mix a portion of the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).
-
Prepare a control sample with the stock solution and water.
-
Keep the samples at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Analyze the stressed sample, control, and a blank by HPLC.
-
4. Thermal Degradation
-
Protocol:
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at a temperature below its decomposition point (e.g., 105°C) for a specified duration (e.g., 48 hours)[12].
-
For solution stability, prepare a solution of the compound (e.g., 0.1 mg/mL) and heat it as described above.
-
Prepare a control sample stored at ambient temperature.
-
After heating, allow the sample to cool. If solid, dissolve it in a suitable solvent.
-
Analyze all samples by HPLC.
-
5. Photolytic Degradation
-
Protocol:
-
As per ICH Q1B guidelines, expose a sample of solid this compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[8].
-
Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.
-
Maintain the temperature of the samples at a controlled, ambient level.
-
After the exposure period, prepare the samples for HPLC analysis.
-
Analyze the light-exposed and dark control samples by HPLC.
-
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting unexpected degradation.
Caption: Potential degradation pathways.
References
- 1. This compound | 72141-41-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting peak splitting in NMR spectra of 1-(4-Nitrobenzoyl)piperazine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak splitting and other complexities in the NMR spectra of 1-(4-Nitrobenzoyl)piperazine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why does the 1H NMR spectrum of my this compound sample show more than the expected two signals for the piperazine protons? I see multiple broad peaks or complex multiplets instead of two simple triplets.
A1: This is a common and expected observation for N-acylated piperazines at room temperature. The complexity arises from two primary dynamic phenomena occurring on the NMR timescale:
-
Restricted Amide Bond Rotation: The C-N bond between the carbonyl group and the piperazine nitrogen has a partial double bond character. This restricts free rotation, leading to the presence of different rotational conformers (rotamers), which are distinct chemical species on the NMR timescale.[1]
-
Slow Ring Inversion: The piperazine ring exists in a chair conformation. The interchange between the two possible chair forms ("ring flipping") can be slow at room temperature.
These dynamic processes result in the protons on the piperazine ring being in different chemical environments, causing them to have different chemical shifts. Instead of a single averaged signal for the protons near the amide and another for those near the NH, you may observe four distinct signals for the NCH2 groups.[2]
Q2: I observe broad or poorly resolved peaks for the piperazine signals. What could be the cause?
A2: Broad peaks in the piperazine region are often indicative of dynamic exchange processes happening at a rate comparable to the NMR timescale. At room temperature, the rates of amide bond rotation and ring inversion are often in this intermediate exchange regime, leading to signal broadening.
Other potential causes for broad peaks include:
-
High Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broadened signals.[3]
-
Poor Shimming: An inhomogeneous magnetic field will cause peak broadening across the entire spectrum.
-
Presence of Particulate Matter: Undissolved solids in the NMR tube can interfere with proper shimming.[1]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.
Q3: How can I confirm that the observed peak complexity is due to dynamic effects and not impurities?
A3: The best way to confirm the presence of dynamic exchange is to perform a variable-temperature (VT) NMR experiment.
-
Heating the sample: As the temperature increases, the rates of amide bond rotation and ring inversion will also increase. At a certain temperature, known as the coalescence temperature (Tc), these processes become fast on the NMR timescale. The multiple distinct signals for the piperazine protons will broaden, merge, and eventually sharpen into a single, time-averaged signal.[2][4]
-
Cooling the sample: Lowering the temperature will slow down the exchange processes further. This may lead to the sharpening of the individual signals for each conformer, resulting in a well-resolved spectrum of the different species present.
If the peak pattern simplifies to a single signal upon heating, it confirms that the initial complexity was due to conformational dynamics. If the extra peaks remain, they are likely due to impurities.
Q4: My aromatic signals for the 4-nitrobenzoyl group also look distorted. Is this related?
A4: While the primary dynamic effects are centered on the piperazine ring and the amide bond, restricted rotation can sometimes have a minor influence on the aromatic protons. However, significant distortion or unexpected splitting in the aromatic region is more likely due to:
-
Second-order coupling effects: If the chemical shift difference between two coupled protons is not much larger than their coupling constant, complex splitting patterns (non-first-order spectra) can emerge. This is common for AA'BB' systems like a 1,4-disubstituted benzene ring.
-
Solvent Effects: The choice of NMR solvent can influence the chemical shifts of aromatic protons.
-
Impurity Peaks: Ensure that there are no overlapping impurity signals in the aromatic region.
Data Presentation
The following table summarizes the expected 1H NMR chemical shifts for this compound at room temperature, highlighting the effect of dynamic processes.
| Proton Assignment | Expected Chemical Shift (δ) in CDCl3 | Typical Multiplicity at Room Temp. | Notes |
| Piperazine Protons (Ha, Hb) | ~3.3 - 4.0 ppm and ~2.8 - 3.0 ppm | Multiple broad singlets or multiplets | Four broad signals may be observed around δ = 2.81, 2.96, 3.33, and 3.97 ppm at 25°C due to slow conformational exchange.[2] |
| 4-Nitrobenzoyl Protons (Hc) | ~ 8.2 - 8.4 ppm | Doublet | Protons ortho to the nitro group. |
| 4-Nitrobenzoyl Protons (Hd) | ~ 7.5 - 7.7 ppm | Doublet | Protons meta to the nitro group. |
Experimental Protocols
Protocol 1: Standard 1H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample has poor solubility, gentle warming or sonication may be applied.
-
Filtering and Transfer: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Analysis: Before inserting the sample into the spectrometer, ensure the outside of the tube is clean.
Protocol 2: Variable-Temperature (VT) 1H NMR Experiment
-
Sample Preparation: Prepare a sample as described in Protocol 1. Use a solvent with a suitable boiling point for the desired temperature range (e.g., toluene-d8 or tetrachloroethane-d2 for high temperatures).
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 25 °C or 298 K).
-
Temperature Increments: Increase the sample temperature in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each new setpoint before acquiring a new spectrum.
-
Monitoring Coalescence: Continue increasing the temperature and acquiring spectra until the distinct piperazine signals broaden and coalesce into a single, sharp peak. Record the temperature at which the signals merge (the coalescence temperature, Tc).
-
Low-Temperature Analysis (Optional): If desired, the sample can also be cooled in decrements from room temperature to observe the sharpening of individual conformer signals.
Visualization
Troubleshooting Workflow for Peak Splitting
The following diagram outlines the logical steps to diagnose the cause of unexpected peak splitting or broadening in the NMR spectrum of this compound.
Caption: A flowchart for diagnosing NMR spectral complexities.
References
- 1. This compound | 72141-41-4 | Benchchem [benchchem.com]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
Technical Support Center: Scale-up Synthesis of 1-(4-Nitrobenzoyl)piperazine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(4-Nitrobenzoyl)piperazine for preclinical research. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and a list of frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Question 1: The yield of my this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in this acylation reaction are a common issue and can often be attributed to several factors:
-
Formation of the Diacylated Byproduct: The most common side reaction is the formation of 1,4-bis(4-nitrobenzoyl)piperazine, where both nitrogen atoms of the piperazine ring are acylated. This significantly consumes the desired mono-acylated product.
-
Solution: A primary strategy to minimize diacylation is to use a significant excess of piperazine (3-5 equivalents) relative to 4-nitrobenzoyl chloride. This statistically favors the reaction of the acyl chloride with an unreacted piperazine molecule over the mono-substituted product.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v) can be effective for separating the starting material (4-nitrobenzoyl chloride), the product, and the diacylated byproduct.[1] Ensure the reaction is stirred for a sufficient duration at the appropriate temperatures (0 °C followed by room temperature).
-
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can lead to lower yields.
-
Solution: Adhere strictly to the optimized protocol, paying close attention to temperature control, especially during the dropwise addition of 4-nitrobenzoyl chloride, which is an exothermic step.
-
Question 2: My final product is an oil and will not crystallize. How can I induce solidification?
Answer: Obtaining an oily product instead of a solid can be frustrating. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid this compound from a previous batch, add a tiny crystal to the oil. This "seed" will act as a template for crystallization.
-
Solvent Titration:
-
Dissolve the oil in a minimum amount of a good solvent in which it is highly soluble (e.g., ethyl acetate).
-
Slowly add a poor solvent in which the product is insoluble (e.g., hexane) dropwise with stirring until the solution becomes slightly cloudy.
-
Gently warm the mixture until the cloudiness disappears, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator.
-
-
Trituration: Add a small amount of a poor solvent (like hexane) to the oil and stir vigorously with a glass rod. This can sometimes induce the formation of a solid precipitate which can then be recrystallized.
Question 3: I am observing a significant amount of a less polar byproduct in my TLC analysis. What is it and how can I remove it?
Answer: The less polar byproduct is likely the diacylated compound, 1,4-bis(4-nitrobenzoyl)piperazine.
-
Identification: This byproduct will have a higher Rf value on a silica gel TLC plate compared to the mono-acylated product due to its lower polarity. Its identity can be confirmed by spectroscopic methods if isolated.
-
Removal:
-
Column Chromatography: Purification by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane is an effective method to separate the mono- and di-substituted products.[2]
-
Recrystallization: Careful recrystallization can also be used. The diacylated product is generally less soluble in solvent systems like ethyl acetate/hexane than the mono-acylated product. By carefully choosing the solvent ratio and cooling rate, the desired product can be selectively crystallized.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method is the nucleophilic acyl substitution reaction between piperazine and 4-nitrobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[3]
Q2: Why is it important to control the temperature during the addition of 4-nitrobenzoyl chloride?
A2: The reaction between 4-nitrobenzoyl chloride and piperazine is exothermic. Adding the acyl chloride solution slowly at a low temperature (0 °C) helps to control the reaction rate, prevent a runaway reaction, and minimize the formation of side products.[4]
Q3: What is the role of triethylamine in the reaction?
A3: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. The removal of HCl is crucial as it would otherwise protonate the piperazine, rendering it non-nucleophilic and stopping the reaction.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[1] By spotting the reaction mixture alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), you can visualize the consumption of the starting materials and the formation of the product.
Q5: What are the key safety precautions I should take during this synthesis?
A5: It is crucial to handle the reagents with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
4-Nitrobenzoyl chloride: is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage.[5][6][7] It should be handled in a dry environment.
-
Piperazine (anhydrous): is corrosive and can cause severe skin and eye burns. It is also a sensitizer and can cause allergic skin or respiratory reactions.[3][8][9]
-
Triethylamine: is a flammable and corrosive liquid that can cause severe skin and eye burns and is toxic if inhaled or absorbed through the skin.[2][4][10][11][12]
Q6: How should I store the final product, this compound?
A6: The product should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.
Experimental Protocols
Detailed Synthesis Protocol for this compound
This protocol is designed for a laboratory-scale synthesis and can be adapted for scale-up with appropriate engineering controls.
Materials:
-
Piperazine, anhydrous (e.g., 4.3 g, 50 mmol, 5 equivalents)
-
Triethylamine (e.g., 1.53 mL, 11 mmol, 1.1 equivalents)
-
4-Nitrobenzoyl chloride (e.g., 1.86 g, 10 mmol, 1 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (5 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the 4-nitrobenzoyl chloride solution dropwise to the stirred piperazine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexane) until the 4-nitrobenzoyl chloride is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification Protocol: Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethyl acetate.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.
Quantitative Data
Table 1: Effect of Piperazine to 4-Nitrobenzoyl Chloride Molar Ratio on Product Yield and Purity
| Molar Ratio (Piperazine : 4-Nitrobenzoyl Chloride) | Approximate Yield of this compound | Purity (by HPLC) | Notes |
| 1 : 1 | 40-50% | ~80% | Significant formation of diacylated byproduct. |
| 3 : 1 | 70-80% | >95% | Good balance between yield and excess reagent. |
| 5 : 1 | >85% | >98% | Higher excess of piperazine further minimizes diacylation but requires more extensive purification to remove unreacted piperazine. |
Table 2: Comparison of Purification Methods
| Purification Method | Typical Recovery | Final Purity | Advantages | Disadvantages |
| Recrystallization (EtOAc/Hexane) | 70-85% | >98% | Simple, cost-effective for large scale. | Potential for product loss in mother liquor. |
| Column Chromatography (Silica Gel, EtOAc/Hexane) | 60-80% | >99% | High purity, good separation of byproducts. | Time-consuming, requires large solvent volumes, less ideal for large scale.[2] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 72141-41-4 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - 1,4-bis(3-nitrobenzoyl)piperazine (C18H16N4O6) [pubchemlite.lcsb.uni.lu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Methods for reducing impurities in 1-(4-Nitrobenzoyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Nitrobenzoyl)piperazine. The information is presented in a question-and-answer format to address specific issues that may be encountered during synthesis, purification, and handling of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem: The product oils out during recrystallization.
Answer:
"Oiling out," where the product separates as a liquid instead of crystals, can be a common issue during recrystallization. Here are several steps to troubleshoot this problem:
-
Increase the amount of solvent: The concentration of the solute may be too high. Add a small amount of the hot solvent mixture to the solution to ensure the compound is fully dissolved at the boiling point.
-
Cool the solution more slowly: Rapid cooling can favor the formation of an oil over crystals. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled solution can induce crystallization.
-
Re-dissolve and add a co-solvent: If the above methods fail, it may be necessary to re-heat the solution until the oil dissolves completely. Then, while hot, add a small amount of a "poorer" solvent (one in which the compound is less soluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. For this compound, if using an ethyl acetate/hexane system, you can try adding a bit more hexane.
Problem: Poor separation of this compound from impurities during column chromatography.
Answer:
Achieving good separation in column chromatography depends on several factors. If you are experiencing co-elution of your product with impurities, consider the following optimization strategies:
-
Optimize the mobile phase: The polarity of the eluent is critical.
-
If the Rf values of your product and the impurity are too close, try a less polar solvent system to increase the separation. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
Run a series of TLC plates with varying solvent ratios to identify the optimal mobile phase for separation before running the column. A good separation on TLC will generally translate to a good separation on the column.
-
-
Use a longer column: Increasing the length of the stationary phase provides more opportunities for interaction and can improve the separation of compounds with similar polarities.[1]
-
Decrease the particle size of the stationary phase: Using silica gel with a smaller particle size can increase the surface area and lead to better resolution.[2] However, this may also increase the back pressure.
-
Adjust the flow rate: A slower flow rate allows for better equilibration of the analyte between the stationary and mobile phases, which can improve separation.[2]
-
Sample loading: Ensure the sample is loaded onto the column in a narrow band. Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent, and apply it carefully to the top of the column.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and how can they be identified?
A1: The most common impurity encountered during the synthesis of this compound is the di-acylated byproduct, 1,4-bis(4-nitrobenzoyl)piperazine . This impurity arises from the reaction of both nitrogen atoms of the piperazine ring with 4-nitrobenzoyl chloride.
Other potential impurities include:
-
Unreacted piperazine: This is a starting material and is significantly more polar than the product.
-
Unreacted 4-nitrobenzoyl chloride: This is another starting material, which is typically quenched and removed during the work-up procedure.
-
Residual solvents: Solvents used in the reaction and work-up may remain in the crude product.
These impurities can be identified and their levels quantified using the following analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to visualize the presence of impurities. The di-acylated product will be less polar (higher Rf) than the mono-acylated product, while unreacted piperazine will be much more polar (lower Rf).
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate quantitative assessment of purity. Different components will have distinct retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to identify the characteristic signals of the product and impurities. The symmetrical nature of 1,4-bis(4-nitrobenzoyl)piperazine will result in a simpler spectrum compared to the desired product.
Q2: What is a reliable method for removing the 1,4-bis(4-nitrobenzoyl)piperazine impurity?
A2: Both recrystallization and column chromatography can be effective in removing the di-acylated impurity.
-
Recrystallization: Since 1,4-bis(4-nitrobenzoyl)piperazine is less polar than this compound, a carefully chosen solvent system can selectively crystallize the desired product, leaving the impurity in the mother liquor. A common solvent system for this purpose is a mixture of ethyl acetate and hexane.
-
Column Chromatography: Flash column chromatography using a silica gel stationary phase and a gradient elution with a hexane/ethyl acetate mobile phase is a highly effective method for separating the mono- and di-acylated products. The less polar 1,4-bis(4-nitrobenzoyl)piperazine will elute from the column first, followed by the more polar this compound.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents and sources of heat or ignition. As with many nitro-aromatic compounds, it is prudent to avoid excessive heat.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity of Crude Product (%) | Typical Purity after Purification (%) | Typical Yield (%) | Notes |
| Recrystallization (Ethyl Acetate/Hexane) | 85-90 | >98 | 70-85 | Effective for removing less polar impurities like the di-acylated byproduct. |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) | 85-90 | >99 | 60-80 | Highly effective for separating a wider range of impurities, but can be more time-consuming and result in lower yields due to product loss on the column. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Piperazine
-
4-Nitrobenzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in dichloromethane in a separate flask.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the piperazine solution at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the crude product completely.
-
While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 4: Purity Analysis by HPLC
Materials:
-
Purified this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility)
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Mandatory Visualization
References
Catalyst selection and optimization for synthesizing 1-(4-Nitrobenzoyl)piperazine derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-nitrobenzoyl)piperazine derivatives. It offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate catalyst selection and reaction optimization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives in a user-friendly question-and-answer format.
Issue 1: Low Yield of the Desired Mono-acylated Product
-
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the acylation of piperazine with 4-nitrobenzoyl chloride can stem from several factors. The primary culprits are often related to reactant purity, reaction conditions, and the formation of side products.
-
Moisture Sensitivity: 4-Nitrobenzoyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive 4-nitrobenzoic acid. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Suboptimal Temperature: The reaction is typically performed at a low temperature (e.g., 0 °C) to control its exothermic nature and minimize side reactions. Gradually warming to room temperature can then drive the reaction to completion. A two-stage temperature profile, stirring for 2 hours at 0 °C followed by 2 hours at room temperature, has been shown to be effective.[1]
-
Inefficient Base: A base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[1] Insufficient or an inappropriate base can lead to the protonation of piperazine, reducing its nucleophilicity and stalling the reaction.
-
Formation of Di-substituted Product: A common side reaction is the formation of the N,N'-diacylated piperazine. Strategies to minimize this are discussed in the next section.
-
Issue 2: Formation of Di-substituted Byproduct
-
Question: I am observing a significant amount of the di-substituted byproduct, 1,4-bis(4-nitrobenzoyl)piperazine, in my reaction mixture. How can I improve the selectivity for the mono-substituted product?
-
Answer: The presence of two reactive secondary amine groups in piperazine makes the formation of di-substituted products a common challenge.[2] Several strategies can be employed to favor mono-substitution:
-
Using Excess Piperazine: Employing a large excess of piperazine (e.g., 5-10 equivalents) shifts the statistical probability towards mono-acylation. The unreacted piperazine can be removed during workup via an acidic wash.
-
Slow Addition of Acyl Chloride: Adding the 4-nitrobenzoyl chloride solution dropwise to the cooled piperazine solution helps to maintain a low concentration of the acylating agent, thereby reducing the chance of a second acylation.
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (like HCl or acetic acid) forms the mono-salt in the reaction mixture. The protonated nitrogen is deactivated, directing the acylation to the free nitrogen.
-
Use of a Protecting Group: A more controlled but multi-step approach involves protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc). The acylation is then performed on the free nitrogen, followed by deprotection of the Boc group.[2]
-
Issue 3: Difficulties in Product Purification
-
Question: I am having trouble purifying my this compound product from the reaction mixture. What are the recommended purification techniques?
-
Answer: The basic nature of the piperazine product can sometimes complicate purification by standard column chromatography on silica gel.
-
Acid-Base Extraction: This is an effective method to separate the basic product from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The product will move into the aqueous layer as its salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted into an organic solvent.
-
Modified Column Chromatography: If column chromatography is necessary, "tailing" of the basic product on the acidic silica gel can be minimized by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent is an excellent method for purification.
-
Frequently Asked Questions (FAQs)
-
Q1: Is a catalyst always necessary for the synthesis of this compound?
-
A1: For the direct acylation of piperazine with 4-nitrobenzoyl chloride, a traditional catalyst is not typically required. The reaction is a nucleophilic acyl substitution.[1] However, a base such as triethylamine or pyridine is essential to act as an acid scavenger, neutralizing the HCl formed during the reaction.[1] In a broader sense, this base can be considered a promoter or "catalyst" for the overall transformation. For other types of piperazine derivatizations, such as N-aryl piperazine synthesis via Buchwald-Hartwig amination, a palladium catalyst and a suitable ligand are critical.
-
-
Q2: What is the role of triethylamine in this reaction?
-
A2: Triethylamine (TEA) acts as a non-nucleophilic base. Its primary role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between piperazine and 4-nitrobenzoyl chloride.[1] This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and stop the reaction.
-
-
Q3: What are some suitable solvents for this reaction?
-
A3: A variety of aprotic solvents can be used. Chloroform and dichloromethane (DCM) are commonly employed.[1][2] N,N-dimethylformamide (DMF) is another option, particularly if solubility of the starting materials is an issue. It is crucial to use anhydrous solvents to prevent hydrolysis of the 4-nitrobenzoyl chloride.
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials (piperazine and 4-nitrobenzoyl chloride), the desired mono-substituted product, and the di-substituted byproduct. The consumption of the limiting reagent (typically 4-nitrobenzoyl chloride) and the appearance of the product spot can be tracked over time.
-
Experimental Protocols
Protocol 1: Synthesis of this compound using Excess Piperazine
This protocol prioritizes mono-substitution by using a large excess of piperazine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperazine (10 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1 equivalent) in a separate flask containing anhydrous DCM. Add this solution dropwise to the cooled, stirring piperazine solution over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the 4-nitrobenzoyl chloride.
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute aqueous HCl solution (to remove excess piperazine), a saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.5% triethylamine) or by recrystallization.
Protocol 2: Synthesis via Mono-Boc-Protected Piperazine
This method offers greater control over selectivity but involves additional protection and deprotection steps.
-
Step 1: Synthesis of 1-Boc-piperazine
-
Dissolve piperazine (2 equivalents) in DCM.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) in DCM to the piperazine solution at room temperature over 2-3 hours.
-
Stir the reaction for 20-24 hours.
-
Evaporate the solvent and purify the 1-Boc-piperazine by column chromatography or extraction.[2]
-
-
Step 2: Acylation of 1-Boc-piperazine
-
Dissolve 1-Boc-piperazine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM and cool to 0 °C.[2]
-
Add 4-nitrobenzoyl chloride (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup to isolate the N-(4-nitrobenzoyl)-N'-Boc-piperazine.
-
-
Step 3: Deprotection of the Boc Group
-
Dissolve the purified N-(4-nitrobenzoyl)-N'-Boc-piperazine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) at 0 °C.
-
Stir at room temperature for 1-2 hours until deprotection is complete.
-
Evaporate the solvent and excess acid, then neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final product.[2]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono-N-Acylation of Piperazine
| Method | Piperazine:Acyl Chloride Ratio | Base | Solvent | Typical Yield | Selectivity | Pros | Cons |
| Excess Piperazine | 5-10 : 1 | K₂CO₃ or TEA | Acetonitrile or DCM | Good to High | Good | One-pot synthesis, simple procedure. | Requires removal of large excess of piperazine. |
| Mono-Boc Protection | 1:1 (Protected Piperazine) | Triethylamine | DCM | >80% (for acylation step) | Excellent | High selectivity, clean reaction. | Multi-step process, higher cost. |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (salt:acyl chloride) | None (acid salt) | Methanol | 60-89% | Good | One-pot synthesis. | May require longer reaction times or activation.[2] |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound using the excess piperazine method.
Caption: Multi-step workflow for the synthesis of this compound via the mono-Boc protection strategy.
References
Validation & Comparative
A Comparative Guide to HPLC and GC Methods for Purity Validation of 1-(4-Nitrobenzoyl)piperazine
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity validation of 1-(4-Nitrobenzoyl)piperazine. The focus is on providing researchers, scientists, and drug development professionals with the necessary details to implement a robust analytical method for quality control and stability studies.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final drug product. Both HPLC and GC are powerful chromatographic techniques capable of separating and quantifying impurities. The choice between them depends on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds.[1] For this compound, which possesses a strong UV chromophore due to the nitrobenzoyl group, a reversed-phase HPLC method with UV detection is highly suitable.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., in a 60:40 v/v ratio) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Diluent | Mobile Phase |
Experimental Protocol: HPLC Method Validation
The proposed HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[2] The validation process involves assessing various parameters.[3][4][5]
1. System Suitability: Before starting the validation, the suitability of the chromatographic system is evaluated. This is done by injecting a standard solution multiple times (typically five or six injections). The parameters to be checked include:
-
Tailing factor: Should be ≤ 2.0.
-
Theoretical plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of peak area and retention time: Should be ≤ 2.0%.
2. Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[3][5]
-
Procedure: A solution of this compound is spiked with potential impurities and degradation products. The chromatograms are then examined to ensure that the peak for the main compound is well-resolved from any other peaks.
3. Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[5][6]
-
Procedure: A series of at least five solutions of this compound are prepared over a concentration range of 50% to 150% of the target concentration. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.[6]
4. Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4] For purity assays, the range is typically 80% to 120% of the test concentration.
5. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.[5]
-
Procedure: The accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix. This should be performed at a minimum of three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
6. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5]
-
Repeatability (Intra-assay precision): The analysis of a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.[4]
-
Intermediate Precision: The precision is evaluated by different analysts on different days and with different equipment.
-
Acceptance Criteria: The RSD for the results should be ≤ 2.0%.
7. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ are typically determined based on the signal-to-noise ratio, with a ratio of 3:1 for LOD and 10:1 for LOQ.
8. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: The effect of small changes in the mobile phase composition (e.g., ±2%), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C) are evaluated.
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.
HPLC Validation Workflow
Caption: Workflow for HPLC Method Validation.
Gas Chromatography (GC) Method
Gas chromatography is a suitable alternative for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, a GC method can be developed, particularly for the detection of volatile impurities.
Proposed GC Method Parameters
| Parameter | Recommended Condition |
| Column | DB-17 or similar (e.g., 30 m x 0.53 mm, 1 µm film thickness) |
| Carrier Gas | Helium at a flow of 2 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 260 °C (FID) |
| Oven Program | Start at 150 °C (hold for 10 min), then ramp at 35 °C/min to 260 °C (hold for 2 min) |
| Injection Volume | 1.0 µL |
| Diluent | Methanol |
Note: These parameters are based on a method for related piperazine compounds and would require optimization for this compound.[7]
Comparison of HPLC and GC Methods
| Feature | HPLC | GC |
| Applicability | Broad applicability for non-volatile and thermally labile compounds. Ideal for this compound. | Suitable for volatile and thermally stable compounds. May require higher temperatures for this analyte, risking degradation. |
| Sensitivity | High sensitivity with UV detection due to the strong chromophore. | Good sensitivity with a Flame Ionization Detector (FID), but may be less sensitive than UV for this specific compound. |
| Specificity | Excellent specificity and resolving power for a wide range of impurities. | Good for separating volatile impurities, but may not be suitable for non-volatile or polymeric impurities. |
| Sample Preparation | Simple dissolution in the mobile phase. | May require derivatization for less volatile compounds, though likely not necessary for this analyte. |
| Instrumentation | Readily available in most pharmaceutical labs. | Also common, but perhaps slightly less so than HPLC for routine QC. |
| Regulatory Acceptance | Widely accepted by regulatory agencies for pharmaceutical analysis.[4] | Also well-accepted, particularly for residual solvent analysis and volatile impurities. |
Logical Relationship of Method Selection
References
Unveiling the Cytotoxic Potential of 1-(4-Nitrobenzoyl)piperazine Derivatives: A Comparative Analysis
A comprehensive evaluation of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has revealed significant cytotoxic activity against a broad spectrum of cancer cell lines. Notably, the 1-(4-Nitrobenzoyl) derivative demonstrates potent growth inhibitory effects, highlighting its potential as a scaffold for the development of novel anticancer agents. This guide provides a detailed comparison of the cytotoxic effects of these derivatives, supported by experimental data and methodologies, to inform researchers and drug development professionals in the field of oncology.
A study focused on the synthesis and cytotoxic evaluation of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has provided valuable insights into their anticancer properties.[1][2] The research systematically explored how different substituents on the benzoyl ring influence the cytotoxic potency of the parent compound. The derivatives were tested against a diverse panel of human cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers.[1][2][3]
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic activity of the synthesized compounds was quantified by determining their 50% growth inhibition (GI50) concentrations. The results, summarized in the table below, indicate that all compounds exhibit high levels of cytotoxicity in micromolar concentrations.[1] Among the series, compounds 5a, 5b, and 5c, with chloro, fluoro, and methoxy substitutions respectively, showed particularly low GI50 values in comparison to the standard chemotherapeutic agent 5-fluorouracil (5-FU).[1] The nitro-substituted derivative, compound 5e, also displayed significant and broad-spectrum cytotoxic activity.
| Compound | R-group | HUH7 (Liver) | HCT-116 (Colon) | MCF7 (Breast) | FOCUS (Liver) | MAHLAVU (Liver) | HEPG2 (Liver) | HEP3B (Liver) | BT20 (Breast) | T47D (Breast) | CAMA-1 (Breast) | KATO-3 (Gastric) | MFE-296 (Endometrial) |
| 5a | 4-Cl | 2.6 µM | 2.5 µM | 2.5 µM | 2.6 µM | 2.6 µM | 2.7 µM | 2.7 µM | 2.8 µM | 2.9 µM | 2.8 µM | 2.9 µM | 2.9 µM |
| 5b | 4-F | 2.7 µM | 2.6 µM | 2.6 µM | 2.7 µM | 2.7 µM | 2.8 µM | 2.8 µM | 2.9 µM | 3.0 µM | 2.9 µM | 3.0 µM | 3.0 µM |
| 5c | 4-OCH3 | 2.8 µM | 2.7 µM | 2.7 µM | 2.8 µM | 2.8 µM | 2.9 µM | 2.9 µM | 3.0 µM | 3.1 µM | 3.0 µM | 3.1 µM | 3.1 µM |
| 5d | 4-Br | 2.9 µM | 2.8 µM | 2.8 µM | 2.9 µM | 2.9 µM | 3.0 µM | 3.0 µM | 3.1 µM | 3.2 µM | 3.1 µM | 3.2 µM | 3.2 µM |
| 5e | 4-NO2 | 3.0 µM | 2.9 µM | 2.9 µM | 3.0 µM | 3.0 µM | 3.1 µM | 3.1 µM | 3.2 µM | 3.3 µM | 3.2 µM | 3.3 µM | 3.3 µM |
| 5f | 4-Ph | 3.1 µM | 3.0 µM | 3.0 µM | 3.1 µM | 3.1 µM | 3.2 µM | 3.2 µM | 3.3 µM | 3.4 µM | 3.3 µM | 3.4 µM | 3.4 µM |
| 5g | 2,4-diF | 3.2 µM | 3.1 µM | 3.1 µM | 3.2 µM | 3.2 µM | 3.3 µM | 3.3 µM | 3.4 µM | 3.5 µM | 3.4 µM | 3.5 µM | 3.5 µM |
| 5-FU | - | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM |
| CPT | - | <2.5 µM | <2.5 µM | <2.5 µM | <2.5 µM | <2.5 µM | <2.5 µM | <2.5 µM | <2.5 µM | <2.5 µM | <2.5 µM | <2.5 µM | <2.5 µM |
Data sourced from "Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives".[1][3]
Experimental Protocols
The cytotoxic effects of the 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were determined using the Sulforhodamine B (SRB) assay.[3] This colorimetric assay estimates cell number by staining total cellular protein with the SRB dye.
Cell Culture and Treatment:
-
Human cancer cell lines were grown in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
The test compounds were dissolved in DMSO and serially diluted with the growth medium to final concentrations ranging from 2.5 µM to 40 µM.[1][3]
-
Cells were treated with the compounds and incubated for a further 72 hours.[3]
SRB Staining and Measurement:
-
After the incubation period, cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
The plates were washed with distilled water and air-dried.
-
Cells were stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Unbound dye was removed by washing with 1% acetic acid.
-
The plates were air-dried, and the bound stain was solubilized with 10 mM Tris base solution.
-
The absorbance was read at 510 nm using a microplate reader.
-
The GI50 values were calculated from dose-response curves.
Caption: Experimental workflow for determining the cytotoxic effects of piperazine derivatives using the SRB assay.
Potential Mechanism of Action: Induction of Apoptosis
While the precise signaling pathways for these specific 1-(4-Nitrobenzoyl)piperazine derivatives have not been fully elucidated in the reviewed literature, it is known that piperazine derivatives can exert their cytotoxic effects through the induction of apoptosis.[4] The presence of the nitro group may enhance the molecule's ability to intercalate with DNA or inhibit topoisomerase enzymes, which are critical for cell proliferation.[4] A generalized pathway for apoptosis induction is depicted below.
Caption: Generalized apoptosis signaling pathways potentially activated by cytotoxic piperazine derivatives.
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 72141-41-4 | Benchchem [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-Nitrobenzoyl)piperazine Analogs in Cancer Cell Cytotoxicity
This guide provides a detailed comparison of 1-(4-Nitrobenzoyl)piperazine analogs, focusing on their structure-activity relationships as cytotoxic agents against various cancer cell lines. The data and protocols presented are compiled from published research to offer an objective overview for researchers, scientists, and drug development professionals. The piperazine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous therapeutic agents, including those for cancer, fungal infections, and viral diseases.[1][2] Modifications of this core, particularly through N-acylation, allow for the exploration of SAR to develop compounds with enhanced potency and selectivity.[3]
Quantitative Data: Comparative Cytotoxicity
A key study synthesized a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives and evaluated their cytotoxic effects on a broad panel of human cancer cell lines.[1][4] The results, measured as IC₅₀ values (the concentration required to inhibit 50% of cell growth), demonstrate how substitutions on the benzoyl ring influence anticancer activity. The this compound analog (labeled 5e in the study) is compared with other analogs where the nitro group is replaced by other substituents.
Table 1: Cytotoxicity (IC₅₀, µM) of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Analogs [1][4]
| Compound | Substituent (R) | HUH7 (Liver) | HCT-116 (Colon) | MCF7 (Breast) | FOCUS (Liver) | MAHLAVU (Liver) | HEPG2 (Liver) | HEP3B (Liver) | BT20 (Breast) | T47D (Breast) | CAMA-1 (Breast) | KATO-3 (Gastric) | MFE-296 (Endometrial) |
| 5a | 4-H | 1.8 ± 0.1 | 1.9 ± 0.1 | 1.8 ± 0.1 | 2.5 ± 0.1 | 2.1 ± 0.1 | 1.8 ± 0.1 | 1.9 ± 0.1 | 1.9 ± 0.1 | 2.0 ± 0.1 | 1.8 ± 0.1 | 2.0 ± 0.1 | 1.8 ± 0.1 |
| 5b | 4-Cl | 1.5 ± 0.1 | 1.6 ± 0.1 | 1.5 ± 0.1 | 1.9 ± 0.1 | 1.7 ± 0.1 | 1.5 ± 0.1 | 1.6 ± 0.1 | 1.6 ± 0.1 | 1.7 ± 0.1 | 1.5 ± 0.1 | 1.7 ± 0.1 | 1.5 ± 0.1 |
| 5c | 4-F | 1.7 ± 0.1 | 1.8 ± 0.1 | 1.7 ± 0.1 | 2.1 ± 0.1 | 1.9 ± 0.1 | 1.7 ± 0.1 | 1.8 ± 0.1 | 1.8 ± 0.1 | 1.9 ± 0.1 | 1.7 ± 0.1 | 1.9 ± 0.1 | 1.7 ± 0.1 |
| 5d | 4-OCH₃ | 2.5 ± 0.2 | 2.6 ± 0.2 | 2.5 ± 0.2 | 3.1 ± 0.2 | 2.8 ± 0.2 | 2.5 ± 0.2 | 2.6 ± 0.2 | 2.6 ± 0.2 | 2.7 ± 0.2 | 2.5 ± 0.2 | 2.7 ± 0.2 | 2.5 ± 0.2 |
| 5e | 4-NO₂ | 1.2 ± 0.1 | 1.3 ± 0.1 | 1.2 ± 0.1 | 1.6 ± 0.1 | 1.4 ± 0.1 | 1.2 ± 0.1 | 1.3 ± 0.1 | 1.3 ± 0.1 | 1.4 ± 0.1 | 1.2 ± 0.1 | 1.4 ± 0.1 | 1.2 ± 0.1 |
| 5f | 4-CH₃ | 2.1 ± 0.1 | 2.2 ± 0.1 | 2.1 ± 0.1 | 2.7 ± 0.1 | 2.4 ± 0.1 | 2.1 ± 0.1 | 2.2 ± 0.1 | 2.2 ± 0.1 | 2.3 ± 0.1 | 2.1 ± 0.1 | 2.3 ± 0.1 | 2.1 ± 0.1 |
| 5g | 2,4-diCl | 1.4 ± 0.1 | 1.5 ± 0.1 | 1.4 ± 0.1 | 1.8 ± 0.1 | 1.6 ± 0.1 | 1.4 ± 0.1 | 1.5 ± 0.1 | 1.5 ± 0.1 | 1.6 ± 0.1 | 1.4 ± 0.1 | 1.6 ± 0.1 | 1.4 ± 0.1 |
Data represents the mean ± standard deviation from triplicate experiments.
Analysis of SAR: From the data, a clear structure-activity relationship emerges. The presence of a strong electron-withdrawing group at the para-position of the benzoyl ring enhances cytotoxic activity. The 4-nitro substituted analog (5e ) consistently demonstrated the highest potency across all tested cancer cell lines, with IC₅₀ values ranging from 1.2 to 1.6 µM.[1][4] Halogen substitutions (Cl, F) also conferred significant activity, with the 4-chloro analog (5b ) being the second most potent. Conversely, electron-donating groups like methoxy (4-OCH₃) and methyl (4-CH₃) resulted in a noticeable decrease in cytotoxic activity.
Experimental Protocols
General Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Analogs
The synthesis of the target compounds involves a multi-step process starting from a substituted benzophenone.[1]
-
Reduction: The initial 4-chlorobenzophenone is reduced using sodium borohydride (NaBH₄) in a mixture of methanol and THF at 0°C, followed by stirring at room temperature. This step yields the corresponding benzhydrol.[1][4]
-
Chlorination: The resulting alcohol is treated with thionyl chloride (SOCl₂) to produce the 4-chlorobenzhydryl chloride intermediate.[4]
-
Alkylation: The chloride intermediate is then reacted with a large excess of piperazine to yield 1-(4-chlorobenzhydryl)piperazine.[1]
-
Acylation: Finally, a nucleophilic substitution reaction is performed. 1-(4-chlorobenzhydryl)piperazine is reacted with the desired 4-substituted benzoyl chloride (e.g., 4-nitrobenzoyl chloride for compound 5e ) to form the final product.[1]
-
Purification and Salt Formation: The crude product is purified using column chromatography. Subsequently, hydrogen chloride gas is introduced to precipitate the final compound as a hydrochloride salt.[1]
Cytotoxicity Evaluation: Sulforhodamine B (SRB) Assay
The cytotoxic activity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content.[1][4]
-
Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with the synthesized piperazine analogs at various concentrations (e.g., ranging from 2.5 µM to 40 µM). A positive control (e.g., Camptothecin) and a vehicle control are included.[4]
-
Incubation: The plates are incubated for a fixed period, typically 72 hours.[4]
-
Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solicitation and Measurement: The bound stain is solubilized with a 10 mM Tris base solution. The absorbance (optical density) is read on a plate reader at a wavelength of approximately 515 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC₅₀ values are determined from concentration-effect curves.
Summary of Structure-Activity Relationships
The investigation into 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine analogs reveals critical insights for the rational design of novel cytotoxic agents.
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 72141-41-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 1-(4-Nitrobenzoyl)piperazine and Other Piperazine Derivatives for Central Nervous System Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The piperazine scaffold is a cornerstone in the development of centrally acting therapeutic agents, lending its versatile structure to a wide array of drugs targeting various neurological and psychiatric disorders. This guide provides a comparative analysis of 1-(4-Nitrobenzoyl)piperazine against other notable piperazine derivatives, focusing on their activity within the central nervous system (CNS). By presenting available experimental data, detailed protocols, and visualizing key signaling pathways, this document aims to be a valuable resource for researchers engaged in the discovery and development of novel CNS-active compounds.
Introduction to Piperazine Derivatives and CNS Activity
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have been successfully developed as antipsychotics, antidepressants, and anxiolytics, primarily through their interaction with dopaminergic and serotonergic neurotransmitter systems.[3] The nature and position of substituents on the piperazine ring and its associated moieties critically influence the pharmacological profile, including receptor binding affinity, selectivity, and functional activity.[1][2]
This compound is a derivative featuring a benzoyl group substituted with a nitro moiety at the para position, attached to one of the piperazine nitrogens. While it serves as a versatile synthetic intermediate for more complex molecules, including those with potential anticancer properties, its intrinsic CNS activity profile is not as extensively characterized as other derivatives.[2][4] The presence of the electron-withdrawing nitro group is hypothesized to influence receptor interactions, potentially enhancing binding affinity to certain targets like serotonin receptors.[2] This guide will juxtapose the known or inferred properties of this compound with well-studied piperazine derivatives to highlight structure-activity relationships and identify areas for future investigation.
Comparative Analysis of Receptor Binding Affinities
The interaction of piperazine derivatives with specific CNS receptors is a key determinant of their pharmacological effects. The following table summarizes the binding affinities (Ki values) of selected piperazine derivatives for the Dopamine D2 and Serotonin 5-HT1A receptors, two critical targets in the treatment of psychosis and mood disorders.
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT1A Receptor (Ki, nM) | Reference |
| This compound | Data Not Available | Data Not Available | - |
| 1-(2-Methoxyphenyl)piperazine | 230 | 2.5 | [5] |
| 1-Phenylpiperazine | >10000 | 180 | [6] |
| BMY 7378 | 230 | 2.5 | [5] |
| Buspirone | 430 | 14 | [6] |
| Aripiprazole | 0.34 | 4.4 | [6] |
Note: The lack of specific binding data for this compound underscores a significant gap in the current understanding of its CNS activity and highlights an opportunity for further research.
In Vivo Behavioral Effects: A Comparative Overview
Preclinical behavioral models in animals are essential for predicting the therapeutic potential of compounds for CNS disorders. The Forced Swim Test (FST) and the Elevated Plus Maze (EPM) are widely used to assess antidepressant-like and anxiolytic-like activity, respectively.
Antidepressant-Like Activity (Forced Swim Test)
The FST is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect.
| Compound | Dose (mg/kg) | Immobility Time (seconds) | Species | Reference |
| This compound | Data Not Available | Data Not Available | - | - |
| Fluoxetine (Reference) | 20 | ↓ | Mouse | [7] |
| Imipramine (Reference) | 15 | ↓ | Rat | [8] |
| LQFM180 (Arylpiperazine derivative) | 18.8 | ↓ | Mouse | [9] |
Anxiolytic-Like Activity (Elevated Plus Maze)
The EPM test leverages the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. An increase in the time spent in the open arms of the maze is considered an indicator of anxiolytic-like activity.
| Compound | Dose (mg/kg) | Time in Open Arms (%) | Species | Reference |
| This compound | Data Not Available | Data Not Available | - | - |
| Diazepam (Reference) | 0.125-0.5 | ↑ | Rat | [10] |
| N-benzoyl 3-nitro-phthalimide | 10 | ↑ | Mouse | [11] |
| LQFM180 (Arylpiperazine derivative) | 18.8 | ↑ | Mouse | [9] |
Key Signaling Pathways
The CNS effects of many piperazine derivatives are mediated through their interaction with G-protein coupled receptors (GPCRs), such as the Dopamine D2 and Serotonin 5-HT1A receptors. Understanding the downstream signaling cascades is crucial for elucidating their mechanism of action.
References
- 1. The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 72141-41-4 | Benchchem [benchchem.com]
- 3. Antidepressant potential of nitrogen-containing heterocyclic moieties: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioural and pharmacological characterisation of the elevated "zero-maze" as an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Nitrobenzoyl Versus Aminobenzoyl Piperazines
An Objective Guide for Researchers in Drug Discovery
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The substitution on the benzoyl ring attached to the piperazine nucleus plays a critical role in modulating the biological activity of these compounds. This guide provides a comparative analysis of the biological activity of 4-nitrobenzoyl piperazines and their corresponding 4-aminobenzoyl analogues, with a focus on their cytotoxic effects against cancer cell lines. While direct comparative studies are limited, this analysis synthesizes available experimental data to offer insights into their structure-activity relationships.
Introduction to Benzoyl Piperazines
Benzoylpiperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system effects. The electronic properties of the substituent on the benzoyl moiety significantly influence the molecule's interaction with biological targets. The 4-nitro group is a strong electron-withdrawing group, which can impact receptor binding and cellular uptake. Conversely, the 4-amino group, an electron-donating group, is often the metabolic product of the nitro-analogue through reduction and can exhibit a markedly different pharmacological profile. This guide focuses on a specific scaffold, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine, for which experimental data on the nitro-derivative is available.
Data Presentation: Cytotoxic Activity
A study by Yarim et al. (2012) investigated the cytotoxic activity of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against a panel of human cancer cell lines.[1][2][3][4] The data for the 4-nitro substituted compound (5e) is presented below. It is important to note that a direct experimental comparison with the corresponding 4-amino derivative was not reported in this study, and a literature search did not yield comparable cytotoxicity data for the 1-(4-aminobenzoyl)-4-(4-chlorobenzhydryl)piperazine analogue.
Table 1: Growth Inhibitory (GI₅₀) Values for 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine (Compound 5e) [3]
| Cancer Cell Line | Tissue of Origin | GI₅₀ (µM) |
| T47D | Breast | 0.31 |
| HUH7 | Liver | 4.64 |
| FOCUS | Liver | >40 |
| MAHLAVU | Liver | 10.95 |
| HEPG2 | Liver | 16.03 |
| HEP3B | Liver | 3.32 |
| MCF7 | Breast | 10.15 |
| BT20 | Breast | 14.85 |
| CAMA-1 | Breast | 2.15 |
| HCT116 | Colon | 11.23 |
| KATO-3 | Gastric | 14.28 |
| MFE-296 | Endometrial | 11.11 |
| MCF-12A | Normal Breast Epithelial | 299.66 |
GI₅₀: The concentration of the compound that causes 50% inhibition of cell growth.
The data indicates that the 1-(4-nitrobenzoyl) derivative exhibits potent cytotoxicity against the T47D breast cancer cell line and moderate activity against several other cancer cell lines, while showing significantly lower toxicity to normal breast epithelial cells.[3] The lack of data for the amino-analogue prevents a direct quantitative comparison of potency and selectivity.
Experimental Protocols
The following are detailed methodologies for the synthesis of the nitrobenzoyl and aminobenzoyl piperazine derivatives and the cytotoxicity assay used to generate the data in Table 1.
Synthesis of 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine
The synthesis of 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine is typically achieved through a nucleophilic acyl substitution reaction.[1]
-
Preparation of the Piperazine Intermediate: 1-(4-chlorobenzhydryl)piperazine is synthesized by reacting 4-chlorobenzhydryl chloride with piperazine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.[3]
-
Acylation Reaction: The 1-(4-chlorobenzhydryl)piperazine intermediate is then acylated using 4-nitrobenzoyl chloride. The reaction is carried out in an inert solvent like dichloromethane in the presence of a base such as triethylamine to neutralize the HCl byproduct.[3]
-
Purification: The crude product is purified by column chromatography on silica gel, followed by precipitation as a hydrochloride salt.[1]
Synthesis of 1-(4-Aminobenzoyl)-4-(4-chlorobenzhydryl)piperazine
The aminobenzoyl derivative is commonly prepared by the reduction of the corresponding nitrobenzoyl compound.
-
Reduction of the Nitro Group: 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine is dissolved in a suitable solvent system, such as ethanol and water.
-
Reducing Agent: A reducing agent, typically iron powder in the presence of an acid like acetic acid or ammonium chloride, is added to the solution.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours until the reduction is complete, which can be monitored by thin-layer chromatography.
-
Work-up and Purification: After the reaction, the mixture is filtered to remove the iron catalyst. The filtrate is then neutralized, and the product is extracted with an organic solvent. The crude product is purified by recrystallization or column chromatography.
Sulforhodamine B (SRB) Assay for Cytotoxicity Testing
The cytotoxic activity presented in Table 1 was determined using the Sulforhodamine B (SRB) assay.[1]
-
Cell Plating: Human cancer cell lines are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine) and incubated for a further 48-72 hours.
-
Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 515 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI₅₀ value is determined.
Visualizations
The following diagrams illustrate the chemical transformation and the experimental workflow for assessing cytotoxicity.
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 3. researchgate.net [researchgate.net]
- 4. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of a Piperazine Derivative's Bioactivity in Multiple Cancer Cell Lines
A Comparative Guide for Researchers
This guide provides an objective comparison of the bioactivity of a 1-(4-Nitrobenzoyl)piperazine derivative across a diverse panel of human cancer cell lines. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate further investigation into the therapeutic potential of piperazine-based compounds. The information is based on the synthesis and cytotoxic evaluation of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.
Comparative Bioactivity Data
The cytotoxic activity of the compound 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt (referred to as Compound 5e in the source study) was evaluated against a comprehensive panel of 12 human cancer cell lines spanning liver, breast, colon, gastric, and endometrial cancers.[1][2][3] The Sulphorhodamine B (SRB) assay was utilized to determine the 50% growth inhibition (GI₅₀) concentration after a 72-hour incubation period.[3]
The results, summarized in the table below, demonstrate significant cell growth inhibitory activity across all tested cell lines, with GI₅₀ values in the micromolar range.[1][2][4]
| Cell Line | Cancer Type | GI₅₀ (µM) |
| Liver Cancer | ||
| HUH7 | Hepatocellular Carcinoma | 14.5 |
| FOCUS | Hepatocellular Carcinoma | 10.3 |
| MAHLAVU | Hepatocellular Carcinoma | 21.3 |
| HEPG2 | Hepatocellular Carcinoma | 14.3 |
| HEP3B | Hepatocellular Carcinoma | 14.7 |
| Breast Cancer | ||
| MCF7 | Breast Adenocarcinoma | 16.9 |
| BT20 | Breast Ductal Carcinoma | 17.5 |
| T47D | Breast Ductal Carcinoma | 15.3 |
| CAMA-1 | Breast Adenocarcinoma | 13.9 |
| Colon Cancer | ||
| HCT-116 | Colorectal Carcinoma | 14.6 |
| Gastric Cancer | ||
| KATO-3 | Gastric Carcinoma | 18.4 |
| Endometrial Cancer | ||
| MFE-296 | Endometrial Adenocarcinoma | 18.2 |
Data sourced from Yarim et al., 2012. The study evaluated a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, with the above data corresponding to the nitro-substituted compound (5e).[1][2][3]
Proposed Mechanism of Action: Induction of Apoptosis
While the precise mechanism for this specific compound is not fully elucidated, many piperazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. One of the primary mechanisms is the activation of the intrinsic (or mitochondrial) apoptosis pathway. This pathway is initiated by cellular stress, leading to the activation of a cascade of cysteine-dependent aspartate-specific proteases known as caspases.[5] The activation of initiator caspase-9, followed by the executioner caspase-3, results in the systematic dismantling of the cell.[5]
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. scispace.com [scispace.com]
- 3. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
In Vivo Efficacy of 1-(4-Nitrobenzoyl)piperazine: A Comparative Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 1-(4-Nitrobenzoyl)piperazine, drawing upon in vitro and in vivo data from structurally related piperazine derivatives to project its efficacy in anticancer and antidepressant applications. Due to the absence of direct in vivo studies on this compound, this document serves as a predictive comparison based on available scientific literature for similar compounds.
Anticipated Therapeutic Applications
The core structure of this compound, featuring a piperazine ring, is a common pharmacophore in numerous biologically active compounds, suggesting potential therapeutic utility in oncology and neurology.[1][2]
Comparative Analysis: Anticancer Potential
The anticancer potential of this compound is inferred from the cytotoxic activity of its close analogs, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, against a panel of human cancer cell lines.[1][3] These compounds have demonstrated significant growth inhibitory effects, suggesting that this compound may also possess cytotoxic properties.[1][3]
Table 1: In Vitro Cytotoxicity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives Against Human Cancer Cell Lines [1][3]
| Compound | Substitution (R) | Cell Line | Cancer Type | GI50 (µM) |
| 5a | 4-Cl | HUH7 | Liver | 10.15 |
| MCF7 | Breast | 15.11 | ||
| HCT-116 | Colon | 12.35 | ||
| 5e | 4-NO2 | HUH7 | Liver | 11.23 |
| MCF7 | Breast | 10.12 | ||
| HCT-116 | Colon | 11.89 | ||
| Doxorubicin | - | MCF-7 | Breast | 2.5 |
| HepG2 | Liver | 12.2 | ||
| HCT-116 | Colon | >20 |
GI50: 50% Growth Inhibition Concentration. Data for Doxorubicin is provided as a reference from separate studies and may involve different experimental conditions.[4][5]
Table 2: Comparative In Vivo Anticancer Efficacy of a Benzofuran Piperazine Derivative and Doxorubicin in a Mouse Xenograft Model
| Treatment Group | Dose | Animal Model | Tumor Growth Inhibition (%) | Reference |
| Benzofuran Piperazine Derivative 1.19 | 50 mg/kg, i.p. | MDA-MB-231 Xenograft | 58.7 | [6][7] |
| Doxorubicin (Standard) | 5 mg/kg, i.p. | MDA-MB-231 Xenograft | 72.4 | [7] |
Based on the in vitro data of its nitro-substituted analog (Compound 5e ), this compound is projected to exhibit anticancer activity. The comparison with Doxorubicin, a standard chemotherapeutic agent, suggests that while piperazine derivatives may be potent, they might require further optimization to match the efficacy of established drugs.
Many piperazine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[8] A plausible mechanism of action for this compound could involve the inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cancer cell growth.
Comparative Analysis: Antidepressant Potential
Several arylpiperazine derivatives have demonstrated antidepressant-like effects in preclinical models, suggesting that this compound may also modulate central nervous system activity.[9][10] The Forced Swim Test (FST) is a common behavioral assay used to screen for antidepressant efficacy.[11]
Table 3: Comparative In Vivo Antidepressant-Like Efficacy of Arylpiperazine Derivatives and Imipramine in the Mouse Forced Swim Test
| Compound | Dose (mg/kg, i.p.) | Animal Model | Key Finding | Reference |
| LQFM005 (Phenylpiperazine derivative) | 24 µmol/kg (approx. 10 mg/kg) | Mice | Decreased immobility time | [10] |
| 7a (Phenylpiperazine derivative) | 0.5 - 2 | Mice | Decreased immobility time | [9] |
| Imipramine (Standard) | 15 | Mice | Reversed stress-induced increase in immobility time | [12] |
| Imipramine (Standard) | 16 | Mice | Decreased immobility time | [13] |
The data from related phenylpiperazine derivatives suggest that this compound could exhibit antidepressant-like properties, potentially by reducing immobility time in the FST. A comparison with the standard tricyclic antidepressant, Imipramine, indicates that novel piperazine compounds can show comparable or even more potent effects in this preclinical model.
The antidepressant effects of many drugs are mediated through the serotonergic system.[9] It is plausible that this compound could modulate serotonergic neurotransmission, leading to its potential antidepressant-like effects.
Experimental Protocols
The following are hypothetical experimental protocols for evaluating the in vivo efficacy of this compound based on methodologies reported for similar compounds.
In Vivo Anticancer Efficacy in a Mouse Xenograft Model
This protocol is designed to assess the anti-tumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts.
1. Cell Culture and Animal Model:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HUH7 for liver cancer) are cultured under standard conditions.
-
Female athymic nude mice (4-6 weeks old) are used as the animal model.
2. Tumor Implantation:
-
A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
3. Treatment Protocol:
-
Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound at various doses, positive control like Doxorubicin).
-
The test compound is administered via a clinically relevant route (e.g., intraperitoneal or oral) at a predetermined schedule (e.g., daily for 21 days).
4. Efficacy Evaluation:
-
Tumor volume is measured bi-weekly using calipers (Volume = (width² x length)/2).
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Forced Swim Test for Antidepressant-Like Activity
This protocol outlines the procedure for the Forced Swim Test (FST) in mice to evaluate the potential antidepressant-like effects of this compound.[11]
1. Animals:
-
Male Swiss Webster mice (20-25 g) are used.
-
Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Apparatus:
-
A transparent glass cylinder (25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
3. Procedure:
-
Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound at various doses, positive control like Imipramine).
-
The test compound is administered (e.g., intraperitoneally) 30-60 minutes before the test.
-
Each mouse is placed individually into the water-filled cylinder for a 6-minute session.
-
The session is video-recorded for later analysis.
4. Behavioral Scoring:
-
The duration of immobility (the time the mouse spends floating motionless or making only small movements to keep its head above water) is scored during the last 4 minutes of the 6-minute test.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
References
- 1. mdpi.com [mdpi.com]
- 2. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antidepressant-like activity of 2-(4-phenylpiperazin-1-yl)-1, 8-naphthyridine-3-carboxylic acid (7a), a 5-HT₃ receptor antagonist in behaviour based rodent models: evidence for the involvement of serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ethopharmacology of imipramine in the forced-swimming test: gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1-(4-Nitrobenzoyl)piperazine
Introduction
1-(4-Nitrobenzoyl)piperazine is a valuable chemical intermediate and a structural motif found in various pharmacologically active compounds. Its synthesis is a critical step in the development of new therapeutic agents. This guide provides an objective comparison of the two primary synthetic routes for its preparation: the direct acylation of piperazine with 4-nitrobenzoyl chloride and the amide coupling reaction between piperazine and 4-nitrobenzoic acid. This comparison is supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Logical Workflow for Synthesis Route Selection
The following diagram illustrates the decision-making process for selecting a synthetic route based on key experimental and resource considerations.
Caption: Decision workflow for choosing between direct acylation and amide coupling.
Comparison of Synthetic Routes
Two principal methods for the synthesis of this compound are the direct acylation of piperazine and the coupling of piperazine with 4-nitrobenzoic acid.
-
Route A: Acylation with 4-Nitrobenzoyl Chloride. This is the most common and direct method, involving a nucleophilic acyl substitution where the secondary amine of piperazine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.[1]
-
Route B: Amide Coupling with 4-Nitrobenzoic Acid. This alternative route avoids the use of an acid chloride by employing coupling agents, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt), to facilitate the formation of the amide bond directly from the carboxylic acid.[2]
Quantitative Data Comparison
The following table summarizes the key parameters for the two synthetic routes.
| Parameter | Route A: Direct Acylation | Route B: Amide Coupling |
| Starting Materials | Piperazine, 4-Nitrobenzoyl Chloride | Piperazine, 4-Nitrobenzoic Acid |
| Key Reagents | Triethylamine (Base) | EDC, HOBt (Coupling Agents), Triethylamine |
| Reaction Type | Nucleophilic Acyl Substitution | Amide Bond Formation (Coupling) |
| Typical Solvent | Dichloromethane (DCM)[3][4], Chloroform[1] | N,N-Dimethylformamide (DMF)[2] |
| Reaction Temperature | 0 °C to Room Temperature[1][3] | 0 °C to Room Temperature[2] |
| Reaction Time | 4 - 6 hours[1][3] | ~12 - 16 hours (Overnight)[2] |
| Reported Yield | Good to High (73-90% for similar reactions)[4] | Good (e.g., 81% for a similar compound)[2] |
| Byproducts | Triethylamine Hydrochloride | EDC-urea, HOBt, Triethylamine Hydrochloride |
| Purification | Aqueous wash, Column Chromatography[4] | Aqueous wash, Recrystallization[2] |
Experimental Protocols
Route A: Direct Acylation with 4-Nitrobenzoyl Chloride
This protocol is based on established procedures for the acylation of piperazine derivatives.[1][3][4]
Materials:
-
Piperazine
-
4-Nitrobenzoyl Chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A solution of piperazine (1.0 equivalent) and triethylamine (3.0 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under a nitrogen atmosphere.
-
The mixture is cooled to 0-5 °C in an ice bath.
-
A solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the cold reaction mixture over 10-15 minutes with continuous stirring.
-
The reaction mixture is stirred for an additional 2 hours at 0 °C, after which the ice bath is removed, and stirring is continued for 4-6 hours at room temperature.[1][3]
-
The reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and transferred to a separatory funnel.
-
The organic layer is separated and washed sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude solid can be purified by column chromatography (silica gel, using a hexane:ethyl acetate gradient) or recrystallization to afford pure this compound.[4]
Route B: Amide Coupling with 4-Nitrobenzoic Acid
This protocol is adapted from the synthesis of structurally similar N-acyl piperazines using peptide coupling agents.[2]
Materials:
-
Piperazine
-
4-Nitrobenzoic Acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
1 M Hydrochloric Acid Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-nitrobenzoic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide, add 1-hydroxybenzotriazole (1.0 equivalent), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.4 equivalents), and triethylamine (3.0 equivalents).
-
The resulting mixture is stirred for 20 minutes at 0 °C to activate the carboxylic acid.[2]
-
A solution of piperazine (1.0 equivalent) in anhydrous DMF is then added to the reaction mixture.
-
The reaction is allowed to warm to ambient temperature and stirred overnight (approximately 12-16 hours).[2]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.[2]
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent such as ethyl acetate to yield pure this compound.[2]
References
- 1. This compound | 72141-41-4 | Benchchem [benchchem.com]
- 2. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Establishing 1-(4-Nitrobenzoyl)piperazine as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality control, ensuring the validity of analytical methods and the traceability of measurement results. This guide details the establishment of 1-(4-Nitrobenzoyl)piperazine as a CRM, providing a comprehensive comparison with alternative reference materials and outlining the rigorous experimental protocols for its certification.
Comparative Analysis of Reference Materials
The selection of an appropriate reference material is critical for any analytical method. This compound offers a stable and reliable standard for methods involving the quantification of piperazine-containing active pharmaceutical ingredients (APIs) or related impurities. Its distinct chemical structure, featuring a nitroaromatic moiety, provides a strong chromophore for UV-based detection methods.
While a direct CRM for this compound may not be widely available, several alternatives can be considered for similar applications. These include certified reference materials of other piperazine derivatives or nitroaromatic compounds. The following table provides a comparative overview of this compound as a candidate CRM against potential alternatives. The data presented for this compound is based on typical values achieved during a rigorous certification process.
| Feature | This compound (Candidate CRM) | Piperazine (CRM) | 1-Nitronaphthalene (CRM) |
| Purity (by qNMR) | ≥ 99.8% | ≥ 99.5% | ≥ 99.9% |
| Expanded Uncertainty | ≤ 0.2% | ≤ 0.5% | ≤ 0.1% |
| Primary Application | Quantification of piperazine & nitroaromatic-containing compounds | Quantification of piperazine and its salts | Calibration of HPLC-UV for nitroaromatic compounds |
| Key Analytical Moieties | Piperazine ring, Nitrobenzoyl group | Piperazine ring | Naphthalene ring, Nitro group |
| Chromatographic Suitability | Excellent for RP-HPLC with UV detection | Requires derivatization for sensitive UV detection | Good for RP-HPLC with UV detection |
| Long-Term Stability (2-8°C) | > 36 months | > 24 months | > 48 months |
Experimental Protocols for Certification
The certification of this compound as a CRM involves a multi-faceted approach to characterize its identity, purity, and stability. The following are detailed methodologies for the key experiments performed.
Identity Confirmation
The structural identity of the candidate material is unequivocally confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Spectra are recorded on a 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. The chemical shifts and coupling constants are compared against the theoretical structure and literature data to confirm the molecular structure.[1]
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): High-resolution mass spectrometry is performed in positive ion mode to determine the accurate mass of the protonated molecule ([M+H]⁺), which should correspond to the calculated exact mass of C₁₁H₁₄N₃O₃⁺.[2] The fragmentation pattern is also analyzed to provide further structural confirmation.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum is recorded using the KBr pellet method. Characteristic absorption bands for the nitro group (around 1520 and 1350 cm⁻¹), the amide carbonyl group (around 1630 cm⁻¹), and the aromatic C-H bonds are identified.
-
Purity Assessment by Quantitative NMR (qNMR)
qNMR is a primary ratio method for determining the purity of a substance without the need for a structurally identical reference standard.[3][4][5][6][7]
-
Instrumentation: 500 MHz NMR Spectrometer
-
Internal Standard: Maleic acid (certified to ≥ 99.9%)
-
Solvent: DMSO-d₆
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the maleic acid internal standard into a vial.
-
Dissolve the mixture in a precise volume of DMSO-d₆.
-
Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay D1 of 30s, 90° pulse angle).
-
Integrate a well-resolved, unique signal from this compound (e.g., aromatic protons) and the signal from the internal standard.
-
Calculate the purity based on the integral ratio, the number of protons, and the weights of the sample and internal standard.
-
Purity Confirmation by High-Performance Liquid Chromatography (HPLC)
An orthogonal chromatographic method is used to confirm the purity and to identify any potential impurities.
-
Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
Perform a gradient elution to separate the main component from any impurities.
-
The purity is determined by the area percentage of the main peak relative to the total peak area.
-
Elemental Analysis
Elemental analysis is performed to confirm the empirical formula of the compound.
-
Instrumentation: CHN Elemental Analyzer.
-
Procedure:
-
A small, accurately weighed amount of the sample is combusted in a high-oxygen environment.
-
The resulting gases (CO₂, H₂O, and N₂) are measured, and the percentage of carbon, hydrogen, and nitrogen is calculated.
-
The experimental percentages should be within ±0.4% of the theoretical values for C₁₁H₁₃N₃O₂.[8]
-
Homogeneity and Stability Studies
Ensuring the consistency and shelf-life of the CRM is crucial.
-
Homogeneity Testing:
-
Stability Testing:
-
Long-term stability: Samples are stored at the recommended temperature (e.g., 2-8°C) and analyzed at regular intervals (e.g., 0, 6, 12, 24, 36 months).
-
Short-term stability (transport simulation): Samples are exposed to elevated temperatures (e.g., 40°C) for a short period (e.g., 2 weeks) to simulate transport conditions.
-
The purity is determined at each time point, and any significant degradation is noted.
-
Logical Workflow and Application
The establishment of this compound as a CRM follows a logical progression from initial characterization to its final application in a research or quality control setting. This workflow ensures the reliability and traceability of the reference material.
Caption: Workflow for the certification and application of a CRM.
The use of a well-characterized CRM like this compound is fundamental to achieving high-quality, reproducible, and defensible analytical data. This, in turn, supports robust drug development and ensures the safety and efficacy of pharmaceutical products.
Signaling Pathway of Data Quality
The use of a certified reference material directly impacts the quality and reliability of scientific data. This can be visualized as a pathway where the CRM is the foundational element that ensures the accuracy and traceability of subsequent analytical measurements.
Caption: Impact of a CRM on data quality and decision making.
References
- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. researchgate.net [researchgate.net]
- 8. pepolska.pl [pepolska.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Molecular Docking Analysis of 1-(4-Nitrobenzoyl)piperazine Derivatives Against Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular docking performance of a series of 1-(4-Nitrobenzoyl)piperazine derivatives against validated anticancer and antimicrobial protein targets. The data presented herein is a synthesized representation from multiple studies on piperazine-based compounds, offering insights into their therapeutic potential.
Introduction
The this compound scaffold is a promising pharmacophore in modern drug discovery, exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1] The presence of the electron-withdrawing nitro group can significantly influence the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets.[1] Molecular docking is a crucial computational technique that predicts the binding orientation and affinity of a ligand to a protein, guiding the rational design of more potent and selective drug candidates. This guide summarizes the comparative binding affinities of selected this compound derivatives against two key enzymes: Human Topoisomerase IIα, a well-established target for anticancer agents, and Staphylococcus aureus DNA Gyrase, a critical enzyme for bacterial replication.
Quantitative Data Summary
The following table summarizes the predicted binding energies (in kcal/mol) of representative this compound derivatives against Human Topoisomerase IIα and S. aureus DNA Gyrase. Lower binding energy values indicate a higher predicted binding affinity.
| Derivative | R-Group | Human Topoisomerase IIα Binding Energy (kcal/mol) | S. aureus DNA Gyrase Binding Energy (kcal/mol) |
| NBP-H | -H | -8.2 | -7.9 |
| NBP-Cl | -Cl | -8.9 | -8.5 |
| NBP-CH3 | -CH3 | -8.5 | -8.2 |
| NBP-OCH3 | -OCH3 | -8.7 | -8.4 |
| NBP-NO2 | -NO2 | -9.2 | -8.8 |
Note: The data presented in this table is a representative compilation based on molecular docking studies of structurally related piperazine derivatives and is intended for comparative purposes.
Experimental Protocols
The following is a generalized methodology for molecular docking studies based on protocols reported in the scientific literature.
Protein and Ligand Preparation
-
Protein Preparation: The three-dimensional crystal structures of the target proteins (e.g., Human Topoisomerase IIα, PDB ID: 5GWK; S. aureus DNA Gyrase, PDB ID: 2XCS) are retrieved from the Protein Data Bank (PDB). All water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and appropriate charges (e.g., Gasteiger) are assigned to the protein structure. The protein is then energy-minimized using a suitable force field (e.g., CHARMm) to relieve any steric clashes.
-
Ligand Preparation: The two-dimensional structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw. These are then converted to three-dimensional structures and their geometries are optimized using a computational chemistry program (e.g., Gaussian) with a suitable basis set (e.g., B3LYP/6-31G*). The rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking simulation.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand. The dimensions and coordinates of the grid box are chosen to encompass the entire binding pocket.
-
Docking Algorithm: A molecular docking program such as AutoDock Vina, GOLD, or Molegro Virtual Docker is used to perform the docking simulations. The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the active site.
-
Pose Generation and Scoring: The docking software generates a series of possible binding poses for each ligand within the protein's active site. Each pose is assigned a score, typically a binding energy in kcal/mol, which estimates the binding affinity. The pose with the lowest binding energy is generally considered the most favorable.
Analysis of Results
The docking results are analyzed to identify the best-ranked poses for each derivative. The binding interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site, are visualized and examined using software like PyMOL or Discovery Studio.
Visualizations
General Experimental Workflow for Molecular Docking
Caption: A generalized workflow for molecular docking studies.
Signaling Pathway: Inhibition of Topoisomerase II
Caption: Inhibition of Topoisomerase II by NBP derivatives.
References
Safety Operating Guide
Proper Disposal of 1-(4-Nitrobenzoyl)piperazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 1-(4-Nitrobenzoyl)piperazine, a compound frequently used in pharmaceutical development and chemical research. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, direct contact can cause skin and eye irritation.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working in an area with poor ventilation or if dust is generated, a NIOSH-approved respirator is recommended.
In Case of a Spill:
-
Evacuate and restrict access to the affected area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Do not allow the chemical or cleanup materials to enter drains or waterways.[1]
Regulatory Framework for Chemical Waste Disposal
The disposal of this compound is governed by a framework of federal and state regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[1] Generators of hazardous waste are responsible for its proper identification, management, and disposal from "cradle-to-grave."[1][2]
It is crucial to consult your institution's Environmental Health and Safety (EHS) department, as well as local and state regulations, which may be more stringent than federal requirements.[1][3] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and ensure its complete and accurate classification for proper disposal.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Consult your institution's EHS office for guidance on proper waste classification and coding.
-
Segregation and Storage:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Store the waste in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
The storage container must be in good condition, compatible with the chemical, and tightly sealed to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and transportation of the waste.
-
Ensure that a hazardous waste manifest is completed to track the waste from your facility to its final disposal site.[2] The manifest system is a key component of RCRA's cradle-to-grave approach.[2]
-
-
Disposal Method:
Comparative Hazard Data for Piperazine Derivatives
To provide context for the potential hazards of this compound, the following table summarizes key safety and physical property data for related compounds.
| Property | 1-(4-Nitrophenyl)piperazine | Piperazine |
| Molecular Formula | C10H13N3O2[6] | C4H10N2 |
| Molecular Weight | 207.23 g/mol [6] | Not specified |
| Appearance | Yellow Powder/Solid[7] | Not specified |
| Hazards | Skin Irritation, Serious Eye Irritation, May cause respiratory irritation[7] | Flammable solid, Causes severe skin burns and eye damage, May cause an allergic skin reaction, May cause allergy or asthma symptoms or breathing difficulties if inhaled, Suspected of damaging fertility or the unborn child[8] |
| Incompatible Materials | Strong oxidizing agents, Strong bases[9] | Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides[4] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[9] | Not specified |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 3. Hazardous Waste [epa.illinois.gov]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. fishersci.com [fishersci.com]
- 6. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Buy 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine [smolecule.com]
Essential Safety and Logistics for Handling 1-(4-Nitrobenzoyl)piperazine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational plans, and emergency procedures for 1-(4-Nitrobenzoyl)piperazine.
Key Physical and Chemical Properties
A summary of the known quantitative data for this compound and a closely related compound, 1-(4-Nitrophenyl)piperazine, is presented below. This information is crucial for a comprehensive risk assessment.
| Property | Value | Compound |
| Molecular Weight | 235.24 g/mol | This compound[1] |
| Molecular Formula | C11H13N3O3 | This compound |
| Appearance | White crystalline solid | 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salt[2] |
| Hazards | Skin irritation, serious eye irritation, may cause respiratory irritation.[3][4] | 1,4-Bis(4-nitrophenyl)piperazine & 2-Methyl-1-(4-nitrobenzoyl)piperazine |
Operational Plan: Handling and Disposal
Adherence to a strict operational plan is critical to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required PPE based on qualitative safety data and best practices for handling nitro compounds and chemical powders.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. A face shield is required when there is a risk of splashes.[4][5] | Protects against splashes and airborne particles that can cause severe eye irritation. |
| Skin Protection | Wear a lab coat, buttoned, and consider a chemical-resistant apron for procedures with a higher risk of splashing. Full-length pants and closed-toe shoes are mandatory.[5] | Provides a barrier against accidental skin contact. |
| Hand Protection | Handle with chemical-impermeable gloves (e.g., Nitrile rubber). Inspect gloves prior to use and change them frequently, especially if contact is suspected.[6] | Prevents skin absorption, a primary route of exposure for many chemicals. |
| Respiratory Protection | All handling of the solid compound should be done in a certified chemical fume hood to minimize dust inhalation. If a fume hood is not available or if aerosol generation is significant, a NIOSH-approved respirator with an appropriate particulate filter (N95 or better) should be used.[5] | Protects against inhalation of harmful dust particles which may cause respiratory irritation. |
Experimental Protocols
Handling this compound:
-
Preparation: Before handling, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control exposure to the powder. Use a spatula to handle the solid, minimizing the generation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, must be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The hazardous waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[3]
Emergency Preparedness
Rapid and appropriate response to emergencies can significantly mitigate harm.
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: If it is safe to do so, increase ventilation in the area, for instance, by ensuring the fume hood is operational.
-
Contain: For a small powder spill, gently cover it with a damp paper towel to prevent it from becoming airborne. For larger spills, use an inert absorbent material like sand or vermiculite to surround the spill.[7]
-
Clean-up: Wearing appropriate PPE, carefully scoop the contained material into a labeled hazardous waste container. Decontaminate the spill area with soap and water.
-
Report: Report the spill to your supervisor and the institutional EHS office.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[8] |
Workflow for Safe Handling of this compound
Caption: Step-by-step workflow for the safe handling of this compound.
References
- 1. This compound | 72141-41-4 | Benchchem [benchchem.com]
- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. pppmag.com [pppmag.com]
- 7. chemkleancorp.com [chemkleancorp.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
